Mono-(2-ethylhexyl) phthalate-d4
Description
Mono(2-ethylhexyl) phthalate is the mono(2-ethylhexyl) ester of benzene-1,2-dicarboxylic acid. It is functionally related to a 2-ethylhexan-1-ol. It is a conjugate acid of a mono(2-ethylhexyl) phthalate(1-).
Monoethylhexyl phthalic acid (MEHP) is an active metabolite of Bis(2-ethylhexyl)phthalate (DEHP). DEHP measured from the blood of pregnant women have been significantly associated with the decreased penis width, shorter anogenital distance, and the incomplete descent of testes of their newborn sons, replicating effects identified in animals. DEHP hydrolyzes to MEHP via the enzyme Bis(2-ethylhexyl)phthalate acylhydrolase(3.1.1.60)and subsequently to phthalate salts. The released alcohol is susceptible to oxidation to the aldehyde and carboxylic acid.
RN given refers to parent cpd
Properties
CAS No. |
1276197-22-8 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/i6D,7D,9D,10D |
InChI Key |
DJDSLBVSSOQSLW-NECLWFIRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC)[2H])[2H] |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |
boiling_point |
greater than 572 °F at 760 mmHg (NTP, 1992) |
density |
1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink |
flash_point |
greater than 200 °F (NTP, 1992) |
physical_description |
Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992) Solid |
Related CAS |
25425-73-4 (hydrochloride salt) |
solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) |
Synonyms |
Mono(2-ethylhexyl) Phthalate-d4; 2-Ethylhexyl Hydrogen Phthalate-d4; Phthalic Acid-d4 Mono(2-ethylhexyl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-ethylhexyl) Ester; MEHP-d4; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) is the deuterium-labeled analogue of Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP). MEHP is the primary and bioactive metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Due to the ubiquity of DEHP in consumer products, there is significant scientific interest in its metabolic fate and toxicological effects. MEHP-d4 serves as a crucial internal standard for the accurate quantification of MEHP in biological and environmental samples using mass spectrometry-based techniques.[1][2][3] Its near-identical physicochemical properties to the unlabeled MEHP, with a distinct mass difference, allow for precise correction of analytical variability during sample preparation and analysis.[1][2]
This technical guide provides a comprehensive overview of the known chemical properties of MEHP-d4, detailed experimental protocols for their determination, and a visualization of its metabolic context.
Chemical and Physical Properties
The chemical and physical properties of MEHP-d4 are summarized in the table below. These values are primarily sourced from chemical supplier specifications and databases. It is important to note that some properties, such as the boiling point, are often reported for the unlabeled analogue and should be considered as close approximations for the deuterated compound.
| Property | Value | Source(s) |
| IUPAC Name | 2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoic acid | |
| Synonyms | MEHP-d4; Phthalic acid mono-2-ethylhexyl ester-d4; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-ethylhexyl) Ester | |
| CAS Number | 1276197-22-8 | |
| Molecular Formula | C₁₆H₁₈D₄O₄ | |
| Molecular Weight | 282.37 g/mol | |
| Appearance | Colorless to Light Beige Oil to Semi-Solid | |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO (100 mg/mL with ultrasonic and warming). | |
| Boiling Point | 408.9 ± 28.0 °C at 760 mmHg (for unlabeled MEHP) | |
| Melting Point | Not precisely determined (described as a low melting solid) | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Storage Conditions | Store at 2-8°C for short-term and -20°C or -80°C for long-term storage. | |
| Purity | Typically >95% (HPLC); >98% atom D |
Metabolic Pathway of DEHP to MEHP
MEHP-d4 is utilized as an internal standard to study the metabolism of DEHP. The initial and primary metabolic step is the hydrolysis of DEHP to MEHP. This biotransformation is a critical activation step, as MEHP is considered more toxic than its parent compound.
Caption: Metabolic conversion of DEHP to its primary metabolite, MEHP.
Experimental Protocols
Detailed experimental protocols for determining the chemical properties of MEHP-d4 are not extensively published. Therefore, the following sections provide generalized methodologies based on standard practices for similar organic compounds, which can be adapted for MEHP-d4.
Determination of Solubility
Objective: To determine the solubility of MEHP-d4 in various organic solvents.
Methodology (based on standard laboratory procedures):
-
Sample Preparation: Accurately weigh a small amount of MEHP-d4 (e.g., 10 mg) into a series of glass vials.
-
Solvent Addition: To each vial, add a specific volume of the test solvent (e.g., 1 mL of methanol, chloroform, DMSO) in incremental amounts.
-
Equilibration: Vigorously vortex the vials after each solvent addition. For poorly soluble compounds, gentle warming and sonication can be applied to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved. The solubility is expressed as the concentration at which no solid particles are visible.
-
Quantitative Analysis (Optional): For a more precise determination, a saturated solution can be prepared, filtered to remove undissolved solid, and the concentration of the filtrate can be determined using a suitable analytical technique such as HPLC or GC-MS.
Determination of Melting Point
Objective: To determine the melting point range of MEHP-d4.
Methodology (Capillary Method):
-
Sample Preparation: Place a small amount of MEHP-d4 into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.
-
Apparatus Setup: Insert the capillary tube into a melting point apparatus.
-
Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the substance.
Determination of Boiling Point
Objective: To determine the boiling point of MEHP-d4.
Methodology (Micro boiling point determination):
-
Sample Preparation: Place a small amount of MEHP-d4 into a small test tube.
-
Capillary Insertion: Place a sealed-end capillary tube, open end down, into the test tube containing the liquid.
-
Heating: Heat the test tube in a suitable heating bath (e.g., oil bath).
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube.
Analytical Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity and structure of MEHP-d4.
A. Mass Spectrometry (MS) Protocol (General for LC-MS/MS):
-
Sample Preparation: Prepare a dilute solution of MEHP-d4 in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Chromatographic Separation (LC): Inject the sample into a liquid chromatograph equipped with a C18 column. Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid to aid ionization.
-
Mass Spectrometric Detection (MS/MS): The eluent from the LC is introduced into a mass spectrometer, typically using electrospray ionization (ESI). The mass spectrometer is operated in a mode to detect the precursor ion of MEHP-d4 and its characteristic product ions. The fragmentation pattern of MEHP typically shows a loss of the 2-ethylhexyl group.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Dissolve an appropriate amount of MEHP-d4 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Spectral Analysis: The ¹H NMR spectrum of MEHP would show signals corresponding to the aromatic protons and the protons of the 2-ethylhexyl group. For MEHP-d4, the signals for the aromatic protons would be absent or significantly reduced due to deuterium (B1214612) substitution. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.
Logical Workflow for MEHP-d4 as an Internal Standard
The primary application of MEHP-d4 is as an internal standard in quantitative analytical methods. The following diagram illustrates the logical workflow for its use.
Caption: A logical workflow for the use of MEHP-d4 as an internal standard.
Conclusion
This compound is an indispensable tool for researchers studying the environmental fate and toxicology of DEHP. Its chemical properties closely mimic those of its unlabeled counterpart, making it an ideal internal standard for accurate and precise quantification. This guide provides a summary of its key chemical properties and outlines generalized experimental protocols for their determination, offering a valuable resource for scientists in the field. The provided diagrams illustrate its metabolic origin and its application in analytical workflows, further aiding in the understanding of its scientific utility.
References
In-Depth Technical Guide: Synthesis and Purification of Mono-(2-ethylhexyl) phthalate-d4
This technical guide provides a comprehensive overview of the synthesis and purification of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4), a deuterated internal standard crucial for accurate quantification of its non-labeled counterpart in various matrices. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the preparation of this important metabolite of Di-(2-ethylhexyl) phthalate (B1215562) (DEHP).
Introduction
Mono-(2-ethylhexyl) phthalate (MEHP) is the primary and biologically active metabolite of the widely used plasticizer Di-(2-ethylhexyl) phthalate (DEHP). Due to the endocrine-disrupting properties of DEHP and its metabolites, there is a significant need for precise analytical methods to monitor human exposure. Stable isotope-labeled internal standards, such as MEHP-d4, are essential for achieving high accuracy and precision in mass spectrometry-based bioanalytical methods. The deuterium-labeled analogue, MEHP-d4, co-elutes with the unlabeled analyte but is distinguishable by its higher mass, allowing for correction of matrix effects and variations in sample processing.
This guide details the synthetic route to MEHP-d4, focusing on the incorporation of the deuterium (B1214612) label, and outlines a suitable purification strategy to obtain the compound in high purity.
Synthesis of this compound
The synthesis of MEHP-d4 is achieved through the esterification of commercially available phthalic anhydride-d4 with 2-ethylhexanol. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the opening of the anhydride ring and formation of the monoester.
Starting Materials and Reagents
A critical starting material for the synthesis of MEHP-d4 is phthalic anhydride-d4, where the four hydrogen atoms on the aromatic ring are replaced with deuterium.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity |
| Phthalic anhydride-d4 | 75935-32-9 | C₈D₄O₃ | 152.14 | ≥ 98 atom % D[1] |
| 2-Ethylhexanol | 104-76-7 | C₈H₁₈O | 130.23 | N/A |
| p-Toluenesulfonic acid | 104-15-4 | C₇H₈O₃S | 172.20 | N/A |
| Toluene (B28343) | 108-88-3 | C₇H₈ | 92.14 | Anhydrous |
| Pyridine (B92270) | 110-86-1 | C₅H₅N | 79.10 | Anhydrous |
Experimental Protocol: Esterification of Phthalic Anhydride-d4
The following protocol is a representative procedure based on the established synthesis of non-deuterated MEHP and general principles of esterification.[2]
Reaction Scheme:
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride-d4 (1.0 eq).
-
Add anhydrous toluene to the flask to dissolve the anhydride.
-
Add 2-ethylhexanol (1.0 - 1.2 eq) to the reaction mixture. An excess of the alcohol can be used to drive the reaction towards the product.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Alternatively, a base catalyst such as pyridine can be used.[2]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then subjected to purification.
Purification of this compound
The purification of MEHP-d4 is a critical step to remove unreacted starting materials, particularly 2-ethylhexanol, and any side products. The separation of MEHP from 2-ethylhexanol has been noted to be challenging.[2] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a suitable method for obtaining high-purity MEHP-d4.
Purification Protocol: Preparative HPLC
Instrumentation and Conditions:
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B. |
| Flow Rate | 20-40 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | Dependent on the concentration of the crude sample dissolved in a suitable solvent (e.g., acetonitrile). |
Procedure:
-
Dissolve the crude MEHP-d4 in a minimal amount of a suitable solvent, such as acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the preparative HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run the gradient elution to separate the components.
-
Collect the fractions corresponding to the MEHP-d4 peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Characterize the final product for purity and identity.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material Isotopic Purity (Phthalic anhydride-d4) | ≥ 98 atom % D | [1] |
| Typical Final Product Purity (by HPLC) | ≥ 95% | |
| Reported Yield (for non-deuterated MEHP) | ~50% |
Note: The yield for the deuterated synthesis may vary and should be determined experimentally.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of this compound.
References
Stability and Storage of Mono-(2-ethylhexyl) phthalate-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4). As a deuterated internal standard, maintaining the chemical and isotopic integrity of MEHP-d4 is critical for accurate and reproducible analytical results in research and drug development. This document summarizes key stability data, outlines experimental protocols for stability assessment, and presents a visual guide to the factors influencing its stability.
Core Stability and Storage Recommendations
This compound is a stable, non-radioactive isotopically labeled compound.[1] Its stability is primarily influenced by environmental factors such as temperature, pH, and light, similar to its non-deuterated counterpart.[1] The deuterium (B1214612) labels in MEHP-d4 are on the benzene (B151609) ring, a position that is not readily exchangeable, ensuring good isotopic stability under typical laboratory conditions.
For optimal stability, MEHP-d4 should be stored under the following conditions:
-
Temperature: For long-term storage, it is recommended to store MEHP-d4 solutions at -20°C or lower.[2] For short-term storage, refrigeration at 2°C to 8°C is suitable.[2][3]
-
Light: To prevent potential photodegradation, MEHP-d4 should be stored in the dark or in amber glass vials.
-
Container: Use well-sealed, airtight containers to prevent solvent evaporation and contamination. For solutions, consider aliquoting into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture upon opening.
Quantitative Stability Data
| Parameter | Condition | Observation | Compound Type | Citation |
| Temperature | -70°C | No degradation observed for up to 1 year, including multiple freeze-thaw cycles. | Urinary Phthalate (B1215562) Metabolites | |
| 4°C | Decrease in total concentrations observed over time. | Urinary Phthalate Metabolites | ||
| 25°C | Decrease in total concentrations observed over time. | Urinary Phthalate Metabolites | ||
| Room Temp | Estimated half-life of ~6 months to >2 years for various phthalate metabolites. | Urinary Phthalate Metabolites | ||
| pH | Neutral (pH 7) | Hydrolysis rates are negligible. | Phthalate Esters | |
| Acidic | Hydrolysis occurs but is estimated to be four orders of magnitude slower than alkaline hydrolysis. | Phthalate Esters | ||
| Alkaline | Substantially increased rate of hydrolysis. | Phthalate Esters | ||
| 2.5 - 7 | Recommended range to minimize isotopic exchange. | Deuterated Standards | ||
| Light | UV Irradiation | Photodegradation of phthalate esters has been demonstrated. | Phthalate Esters |
Experimental Protocols for Stability Assessment
The following are generalized protocols for conducting stability studies on MEHP-d4. These should be adapted based on the specific laboratory conditions and analytical instrumentation.
Protocol 1: Long-Term Stability Study
Objective: To evaluate the stability of MEHP-d4 under recommended long-term storage conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of MEHP-d4 in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration. Aliquot the solution into multiple amber glass vials with tightly sealed caps.
-
Storage: Store the vials at the recommended long-term storage temperature (e.g., -20°C).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, retrieve a set of vials. Allow them to equilibrate to room temperature before opening. Analyze the concentration of MEHP-d4 using a validated analytical method, such as LC-MS/MS.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0). A significant change in concentration (e.g., >10%) may indicate degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of MEHP-d4 under stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of MEHP-d4 in appropriate solvents.
-
Stress Conditions: Expose the solutions to various stress conditions in separate experiments:
-
Acidic: Add a dilute acid (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C).
-
Basic: Add a dilute base (e.g., 0.1 M NaOH) and incubate at room temperature.
-
Oxidative: Add a dilute oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Photolytic: Expose the solution to a controlled UV light source.
-
Thermal: Incubate the solution at a high temperature (e.g., 80°C).
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating method (e.g., LC-MS/MS) capable of separating the parent compound from any degradation products.
-
Data Evaluation: Monitor for a decrease in the peak area of MEHP-d4 and the appearance of new peaks corresponding to degradation products.
Factors Affecting MEHP-d4 Stability
The following diagram illustrates the key factors that can influence the stability of this compound.
Caption: Factors influencing the stability of MEHP-d4.
References
Commercial Suppliers and Technical Guidance for Mono-(2-ethylhexyl) phthalate-d4 Analytical Standard
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercial suppliers for the Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) analytical standard. It also details its application as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the determination of its non-labeled counterpart, Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). This guide is intended for researchers, scientists, and professionals in drug development and environmental health who require accurate and reliable quantification of MEHP in various biological and environmental matrices.
Commercial Availability of MEHP-d4 Analytical Standard
A critical component for any quantitative analytical method is the availability of high-purity analytical standards. MEHP-d4, a deuterium-labeled internal standard, is essential for isotope dilution mass spectrometry, a technique that offers high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Several reputable commercial suppliers offer MEHP-d4 analytical standards. The following table summarizes the product offerings from some of the key suppliers.
| Supplier | Product Name | Purity | Available Quantities | Format |
| CRM LABSTANDARD | Mono(ethylhexyl) Phthalate-D4 | ≥ 95% | 10 mg | Neat |
| LGC Standards | Mono(2-ethylhexyl) Terephthalate-d4 | - | 1 mg, 10 mg | Neat |
| MedChemExpress | This compound | - | - | - |
| BOC Sciences | Mono-2-ethylhexyl phthalate-[d4] | - | - | - |
Note: Purity and available quantities for some suppliers are not explicitly stated in the initial search results and may require direct inquiry.
The Role of MEHP-d4 in Quantitative Analysis
MEHP-d4 serves as an ideal internal standard for the quantification of MEHP.[1] Being isotopically labeled, its chemical and physical properties are nearly identical to the native analyte. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, thus effectively compensating for any analyte loss or signal suppression/enhancement.[1] The use of MEHP-d4 is particularly crucial for complex matrices such as serum, urine, and tissue homogenates, where significant matrix effects are common.
Experimental Protocol: Quantification of MEHP in Biological Samples using MEHP-d4 and LC-MS/MS
The following is a generalized experimental protocol for the quantitative analysis of MEHP in biological samples using MEHP-d4 as an internal standard. This protocol is a composite of methodologies described in various research articles and should be optimized for specific laboratory conditions and sample types.
Preparation of Standards and Reagents
-
MEHP and MEHP-d4 Stock Solutions: Prepare individual stock solutions of MEHP and MEHP-d4 in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL. Store these stock solutions at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of MEHP by serially diluting the stock solution with the appropriate solvent. The concentration range of these standards should encompass the expected concentration of MEHP in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of MEHP-d4 at a fixed concentration (e.g., 100 ng/mL) in the same solvent as the working standards. This solution will be added to all calibration standards, quality control samples, and unknown samples.
Sample Preparation
The following is a general procedure for the extraction of MEHP from a biological matrix like serum or urine.
-
Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the MEHP-d4 internal standard spiking solution to each tube.
-
Protein Precipitation/Extraction: Add a protein precipitation agent and extraction solvent, such as acetonitrile, to the sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of MEHP.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typically employed.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of MEHP and MEHP-d4.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both MEHP and MEHP-d4 are monitored for selective and sensitive quantification. For example, a potential transition for MEHP could be m/z 277.1 → 134.1. The corresponding transition for MEHP-d4 would be shifted by 4 Da (m/z 281.1 → 138.1).
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of MEHP to the peak area of MEHP-d4 against the concentration of the MEHP calibration standards.
-
Quantification: Determine the concentration of MEHP in the unknown samples by calculating the peak area ratio of MEHP to MEHP-d4 and interpolating the concentration from the calibration curve.
Workflow and Signaling Pathway Visualization
To visually represent the analytical workflow, the following diagrams have been generated using the DOT language.
Caption: Analytical workflow for MEHP quantification.
Caption: Metabolic pathway of DEHP to MEHP.
References
Technical Guidance on the Isotopic Purity of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic labeling purity of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4), a critical internal standard for the accurate quantification of its unlabeled counterpart in various biological and environmental matrices. This document outlines the key data on isotopic purity, detailed experimental protocols for its determination, and logical workflows to ensure the reliability of research data.
Data Presentation: Isotopic Purity of MEHP-d4
The isotopic purity of MEHP-d4 is a crucial parameter that can vary between different commercial suppliers and even between different lots from the same supplier. It is imperative for researchers to consult the Certificate of Analysis (CoA) provided with their specific lot of the standard. The data is typically presented in terms of chemical purity and isotopic enrichment.
| Supplier/Source | Chemical Purity | Isotopic Purity/Enrichment | Notes |
| MedchemExpress | 99.71% | Not explicitly stated on the public data sheet. | Used as a deuterium-labeled internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] |
| BOC Sciences | 95% by HPLC | 98% atom D | The "98% atom D" indicates a high degree of deuterium (B1214612) incorporation at the labeled positions.[2] |
| CRM LABSTANDARD | ≥ 95% | Not explicitly stated. | Labeled on the phthalic acid ring. |
| Cambridge Isotope Labs. | 98% | For the precursor, Bis(2-ethylhexyl) phthalate (B1215562) (ring-D₄). | This is the purity of the precursor, DEHP-d4, which is metabolized to MEHP-d4. The isotopic purity of the metabolite is expected to be comparable.[3] |
Note: The isotopic distribution, detailing the percentage of molecules with d0, d1, d2, d3, and d4, is the most comprehensive measure of isotopic purity. While not always publicly available, this information is critical for correcting for any contribution of the internal standard to the analyte signal, especially at low concentrations.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity of MEHP-d4 is primarily accomplished using high-resolution mass spectrometry (HRMS) coupled with a chromatographic separation technique such as liquid chromatography (LC). Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to confirm the position and extent of deuteration.
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general method for the determination of the isotopic distribution of MEHP-d4.
1. Sample Preparation:
-
Prepare a stock solution of MEHP-d4 in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration suitable for MS detection (e.g., 1 µg/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of MEHP.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-4 min: 33% B
-
4-6 min: 33-60% B
-
6-7 min: 60-95% B
-
7-10 min: Hold at 95% B
-
10-12 min: Return to 33% B
-
12-14 min: Re-equilibration at 33% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap is required to resolve the isotopic peaks.
-
Scan Mode: Full scan from m/z 270 to 290 to encompass the isotopic cluster of MEHP (unlabeled) and MEHP-d4.
-
Resolution: Set to a high resolution (e.g., >20,000) to ensure baseline separation of the isotopologues.
-
Key Ions to Monitor:
-
MEHP (d0): [M-H]⁻ at m/z ~277.1440
-
MEHP-d4: [M-H]⁻ at m/z ~281.1692
-
4. Data Analysis:
-
Extract the ion chromatograms for the [M-H]⁻ ions of each isotopologue (d0, d1, d2, d3, d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of the areas of all isotopologues to determine the isotopic distribution.
Mandatory Visualizations
Caption: Experimental workflow for determining the isotopic purity of MEHP-d4.
Caption: Conceptual relationship of analyte and internal standard in LC-MS analysis.
References
Toxicological Profile of Mono-(2-ethylhexyl) phthalate (MEHP) and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP is ubiquitous, leading to endogenous formation of MEHP, which is linked to a spectrum of adverse health effects. This technical guide provides a comprehensive overview of the toxicological profile of MEHP and its metabolites, with a focus on its impact on reproductive, developmental, and hepatic systems. This document summarizes key quantitative toxicological data, details experimental methodologies from seminal studies, and provides visual representations of the core signaling pathways involved in MEHP-induced toxicity.
Introduction
Di(2-ethylhexyl) phthalate (DEHP) is a pervasive environmental contaminant due to its extensive use as a plasticizer in a vast array of consumer and medical products. Following ingestion, inhalation, or dermal absorption, DEHP is rapidly metabolized by lipases in the gut and other tissues to its monoester metabolite, MEHP. MEHP is considered the primary toxicant responsible for the adverse effects associated with DEHP exposure. Further metabolism of MEHP leads to the formation of several oxidized metabolites, which are then excreted. Understanding the toxicological profile of MEHP is therefore critical for assessing the health risks posed by DEHP exposure. This guide synthesizes current knowledge on the dose-dependent toxic effects of MEHP, the underlying molecular mechanisms, and the experimental approaches used to elucidate them.
Toxicokinetics
Following administration of DEHP, MEHP is rapidly formed and absorbed. In rats, MEHP can be detected in the blood shortly after oral DEHP exposure. MEHP is then further metabolized in the liver via omega- and omega-1 oxidation of its ethylhexyl side chain, leading to the formation of metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP), mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP), and mono(2-ethyl-5-carboxypentyl) phthalate (5-cx-MEPP). These metabolites are more polar than MEHP and are more readily excreted in the urine.
Key Toxicological Endpoints
Reproductive Toxicity
MEHP is a well-established reproductive toxicant, particularly affecting the male reproductive system. Its effects are most pronounced during in utero and early postnatal development.
3.1.1. Testicular Effects
MEHP disrupts testicular steroidogenesis by inhibiting the production of testosterone (B1683101).[1][2] This effect is primarily due to the downregulation of key genes and proteins involved in cholesterol transport and steroid synthesis, such as the steroidogenic acute regulatory (StAR) protein and cytochrome P450 enzymes.[2] In vitro studies using rodent Leydig cells have demonstrated a dose-dependent decrease in testosterone production following MEHP exposure.[1][2]
Quantitative Data on Testicular Toxicity
| Endpoint | Species/System | Concentration/Dose | Observed Effect | Reference |
| Testosterone Production | Rat Fetal Testis Culture | 10⁻⁶ M MEHP | 21% decrease | |
| Testosterone Production | Rat Fetal Testis Culture | 10⁻⁵ M MEHP | 45% decrease | |
| Testosterone Production | Rat Leydig Cells | 1 µM and 5 µM MEHP | Significant decrease | |
| LH-induced Testosterone | Rat Fetal Testis Culture | 10⁻⁵ M MEHP | Significant inhibition |
3.1.2. Ovarian Effects
MEHP also exerts toxic effects on the female reproductive system. In vitro studies using rodent ovarian follicles have shown that MEHP can inhibit follicular growth and induce atresia (degeneration) in a dose-dependent manner. Exposure to MEHP has also been shown to disrupt steroid hormone production in ovarian cells.
Quantitative Data on Ovarian Toxicity
| Endpoint | Species/System | Concentration/Dose | Observed Effect | Reference |
| Follicle Growth | Mouse Antral Follicles | 0.1, 1, 10, 100 µg/ml MEHP | Inhibition of follicle growth | |
| Follicular Development | Rat Ovarian Follicles | 100 µg/ml MEHP | Suppression of follicular development | |
| Follicular Growth | Human Ovarian Tissue | 20.51 nM MEHP | Reduced follicular growth | |
| Follicular Degeneration | Human Ovarian Tissue | 20.51 mM MEHP | Increased follicular degeneration |
Developmental Toxicity
Exposure to MEHP during critical developmental windows can lead to a range of adverse outcomes. In animal studies, in utero exposure to MEHP is associated with malformations of the male reproductive tract, including hypospadias and cryptorchidism. MEHP can also negatively impact embryonic development, with high concentrations reducing blastocyst formation and hatching in vitro.
Quantitative Data on Developmental Toxicity
| Endpoint | Species/System | Concentration/Dose | Observed Effect | Reference |
| Live Fetuses | Mice (in vivo) | 1 mL/kg MEHP | <32% live fetuses, all deformed | |
| Blastocyst Formation | Mouse Embryos (in vitro) | 100 µM MEHP | Significant reduction | |
| Blastocyst Formation | Mouse Embryos (in vitro) | 1000 µM MEHP | Severe reduction | |
| Pancreatic β-cell Area | Zebrafish Embryos | 200 µg/L MEHP | Significant decrease | |
| Oocyte Maturation (MII stage) | Mouse Oocytes (in vitro) | 2.56 µM DEHP/MEHP | Dose-dependent reduction |
Hepatotoxicity
The liver is a primary target organ for MEHP toxicity. MEHP induces hepatotoxicity through mechanisms that include peroxisome proliferation, oxidative stress, and disruption of lipid metabolism. In rodents, exposure to MEHP leads to an increase in liver weight and the induction of enzymes involved in peroxisomal β-oxidation.
Quantitative Data on Hepatotoxicity
| Endpoint | Species/System | Dose | Observed Effect | Reference |
| Peroxisomal β-oxidation | Hamster (in vivo) | 500 mg/kg MEHP | 3-fold increase | |
| Plasma ALT and AST levels | Rat (in vivo) | 25, 50, 100, 200, 400 mg/kg bw/day MEHP | Increased levels | |
| Liver Weight | Rat (in vivo) | 100, 200, 400 mg/kg bw/day MEHP | Increased liver weight | |
| CYP4A1 Induction | Rat Liver (in vivo) | Dose-related induction |
Mechanisms of Toxicity
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
MEHP is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. The activation of PPARα in the liver is a key mechanism underlying MEHP-induced peroxisome proliferation and subsequent hepatotoxicity in rodents. Activation of PPARs by MEHP leads to the transcriptional regulation of numerous genes involved in lipid metabolism, inflammation, and cell proliferation.
Signaling Pathway: MEHP-induced PPAR Activation
Caption: MEHP activates PPARα and PPARγ, leading to altered gene expression and hepatotoxicity.
Oxidative Stress and Apoptosis
MEHP has been shown to induce oxidative stress in various cell types by increasing the production of reactive oxygen species (ROS) and depleting endogenous antioxidants. This oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, and trigger apoptotic cell death. The apoptotic pathway induced by MEHP often involves the mitochondria, with changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Signaling Pathway: MEHP-induced Oxidative Stress and Apoptosis
Caption: MEHP induces oxidative stress and apoptosis through mitochondrial pathways.
Experimental Protocols
In Vitro Rat Fetal Testis Culture for Steroidogenesis Assessment
-
Objective: To assess the direct effects of MEHP on testicular testosterone production.
-
Method:
-
Testes are dissected from 14.5-day-old rat fetuses.
-
Testes are cultured on Millicell-CM inserts (Millipore) in 24-well plates.
-
Culture medium consists of DMEM/F12 supplemented with antibiotics and insulin.
-
Testes are exposed to various concentrations of MEHP (e.g., 10⁻⁶ M, 10⁻⁵ M) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
For stimulated testosterone production, luteinizing hormone (LH) can be added to the culture medium.
-
At the end of the culture period, the medium is collected for testosterone measurement using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Testes can be fixed for histological analysis or processed for gene and protein expression analysis.
-
In Vitro Mouse Ovarian Antral Follicle Culture
-
Objective: To evaluate the effects of MEHP on ovarian follicle growth and survival.
-
Method:
-
Antral follicles are mechanically isolated from the ovaries of immature female mice.
-
Individual follicles are cultured in 96-well plates in α-MEM medium supplemented with fetal bovine serum, insulin, transferrin, and selenium.
-
Follicles are treated with different concentrations of MEHP (e.g., 0.1, 1, 10, 100 µg/ml) or vehicle control.
-
Follicle diameter is measured daily to assess growth.
-
At the end of the culture period (e.g., 96 hours), follicle survival can be assessed by morphological criteria (e.g., presence of an intact basement membrane and healthy granulosa cells).
-
The culture medium can be collected to measure hormone levels (e.g., estradiol, progesterone).
-
Follicles can be processed for analysis of gene expression (e.g., cell cycle regulators, apoptotic markers) or for immunohistochemistry.
-
References
- 1. Time- and Dose-Related Effects of Di-(2-ethylhexyl) Phthalate and Its Main Metabolites on the Function of the Rat Fetal Testis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of in vitro methodology to investigate phthalate effects on the differentiation of seminiferous tubule-associated stem cells to form Leydig cells and on the Leydig cells derived from the stem cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Degradation of Mono-(2-ethylhexyl) phthalate (MEHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer in various consumer and industrial products. Due to the ubiquitous nature of DEHP, MEHP is a common environmental contaminant found in soil, water, and air. Its potential as an endocrine disruptor and its adverse effects on reproductive health have made its environmental fate and degradation a subject of extensive research. This technical guide provides a comprehensive overview of the current scientific understanding of ME.HP's persistence, mobility, and degradation pathways in the environment.
Data Presentation
Table 1: Physicochemical Properties and Environmental Fate Parameters of MEHP
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₂₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 278.34 g/mol | --INVALID-LINK-- |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.6 (estimated) | --INVALID-LINK-- |
| Urinary Elimination Half-life (human) | 3.5 ± 1.4 hours | [1] |
| Urinary Elimination Half-life (human, second phase) | 5 hours | [2] |
| Soil Half-life (of parent DEHP) | 24.2 - 300 days | [2][3] |
| Water Half-life (of parent DEHP, aerobic) | 14 days | [1] |
| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) (of parent DEHP) | 5.41 - 5.95 |
Table 2: Bioconcentration Factors (BCF) for Phthalates
| Organism | Phthalate | BCF (L/kg) | Reference |
| Sheepshead minnow (Cyprinodon variegatus) | DEHP | 637 | |
| Various aquatic organisms | Phthalate esters | Generally < 5000 |
Environmental Fate and Degradation Pathways
The environmental persistence of MEHP is influenced by several factors, including microbial activity, sunlight, and the physicochemical properties of the surrounding medium.
Biodegradation
Biodegradation is the primary mechanism for the removal of MEHP from the environment. A diverse range of microorganisms, particularly bacteria, have been shown to degrade MEHP. The degradation process typically occurs in two main stages:
-
Hydrolysis of DEHP to MEHP: The initial step in the degradation of the parent compound, DEHP, is the hydrolysis of one of its ester bonds by microbial esterases or hydrolases, yielding MEHP and 2-ethylhexanol.
-
Degradation of MEHP: MEHP is then further metabolized.
Aerobic Degradation:
Under aerobic conditions, the degradation of MEHP proceeds through the following key steps:
-
Hydrolysis: MEHP is hydrolyzed to phthalic acid and 2-ethylhexanol.
-
Aromatic Ring Cleavage: Phthalic acid is then attacked by dioxygenase enzymes. In Gram-negative bacteria, this typically proceeds via the formation of 4,5-dihydroxyphthalate, which is then decarboxylated to form protocatechuate. In Gram-positive bacteria, the pathway often involves the formation of 3,4-dihydroxyphthalate, which also leads to protocatechuate.
-
Central Metabolism: Protocatechuate undergoes ring cleavage (either ortho or meta cleavage) and is further metabolized into intermediates of the central carbon metabolism, such as acetyl-CoA and succinyl-CoA.
Anaerobic Degradation:
Under anaerobic conditions, the degradation pathway is different and does not involve oxygenases. The key steps include:
-
Activation: Phthalate is activated to phthaloyl-CoA.
-
Decarboxylation: Phthaloyl-CoA is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds.
-
Ring Reduction and Cleavage: The benzoyl-CoA ring is then reduced and subsequently cleaved.
Photodegradation
Photodegradation can also contribute to the transformation of MEHP in the environment, particularly in aquatic systems and in the atmosphere. The process is influenced by the presence of photosensitizers and reactive oxygen species (ROS) such as hydroxyl radicals (•OH). The aromatic ring of MEHP is susceptible to attack by these reactive species, leading to hydroxylation and eventual ring cleavage. The UV absorption spectrum of MEHP shows maximum absorbance around 235 nm.
Signaling Pathways and Genetic Regulation
The biodegradation of MEHP is a genetically controlled process. The genes responsible for the degradation of phthalates are often organized in operons or gene clusters, which allows for their coordinated regulation.
Key Enzymes and Genes in MEHP Degradation:
-
Esterases/Hydrolases: These enzymes are responsible for the initial hydrolysis of DEHP to MEHP and then MEHP to phthalic acid.
-
Phthalate Dioxygenases: These enzymes initiate the oxidation of the phthalate ring. The genes for these enzymes are often denoted as oph (in Gram-negative bacteria) or pht (in Gram-positive bacteria).
-
Dehydrogenases: These enzymes are involved in the subsequent oxidation of the diol intermediates.
-
Decarboxylases: These enzymes catalyze the removal of a carboxyl group from the dihydroxyphthalate intermediate to form protocatechuate.
-
Protocatechuate Dioxygenases: These enzymes are responsible for the cleavage of the protocatechuate ring.
The expression of these gene clusters is typically induced by the presence of phthalates or their metabolites.
Mandatory Visualizations
Caption: Aerobic degradation pathway of MEHP.
References
- 1. Kinetics of the phthalate metabolites mono-2-ethylhexyl phthalate (MEHP) and mono-n-butyl phthalate (MnBP) in male subjects after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Di(2-ethylhexyl)phthalate (DEHP) metabolites in human urine and serum after a single oral dose of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on biodegradation kinetics of di-2-ethylhexyl phthalate by newly isolated halotolerant Ochrobactrum anthropi strain L1-W - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MEHP-d4 as an Internal Standard in DEHP Exposure Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) as an internal standard in the accurate quantification of di-(2-ethylhexyl) phthalate (B1215562) (DEHP) exposure. Given the widespread use of DEHP as a plasticizer and its classification as an endocrine-disrupting chemical, precise measurement of its metabolites is paramount for toxicological and clinical research. This document outlines the metabolic pathways of DEHP, detailed experimental protocols for metabolite quantification, and key performance data for analytical methods utilizing MEHP-d4.
Introduction to DEHP and the Imperative for Accurate Biomonitoring
Di-(2-ethylhexyl) phthalate (DEHP) is a pervasive environmental contaminant due to its extensive use in plastics and other consumer products.[1] Human exposure is widespread, and concerns over its potential adverse health effects, including endocrine disruption, necessitate reliable methods for assessing the internal body burden.[1] Biomonitoring, typically through the analysis of urine, blood, or hair, is the preferred approach for evaluating human exposure.[1][2] DEHP is rapidly metabolized in the body, and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), along with several secondary oxidized metabolites, serve as key biomarkers of exposure.[3]
The use of a stable isotope-labeled internal standard, such as MEHP-d4, is crucial for achieving the accuracy and precision required in these analytical methods. Isotope dilution mass spectrometry is the gold standard for quantitative analysis of DEHP metabolites, as the internal standard compensates for variations in sample preparation, extraction efficiency, and instrument response.
DEHP Metabolic Pathway
Following exposure, DEHP undergoes a series of metabolic transformations. The initial and primary step is the hydrolysis of DEHP to MEHP. MEHP is then further metabolized through oxidation to form several secondary metabolites, including mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP), mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono-[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP). These metabolites, often conjugated with glucuronic acid, are then excreted in the urine. The secondary metabolites, in particular, are considered robust biomarkers for DEHP exposure as they are less susceptible to external contamination than MEHP itself.
Quantitative Analysis of DEHP Metabolites using MEHP-d4
The quantification of DEHP metabolites in biological matrices is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of MEHP-d4 as an internal standard is integral to the isotope dilution method, which provides high accuracy and precision by correcting for analyte loss during sample processing and for matrix effects during analysis.
General Experimental Workflow
The analytical process for DEHP metabolite quantification generally involves sample collection, enzymatic deconjugation, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample cleanup and concentration, and subsequent analysis by LC-MS/MS.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the scientific literature.
1. Sample Preparation (Urine)
-
Collection and Storage: Collect first-morning void or 24-hour urine samples. Store at -20°C or below until analysis.
-
Enzymatic Deconjugation:
-
Thaw urine samples and mix thoroughly.
-
To a 500 µL aliquot of urine, add 1500 µL of 2 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
-
Add a known amount of MEHP-d4 internal standard solution. Other deuterated or 13C-labeled metabolite standards may also be included.
-
Add β-glucuronidase from E. coli to hydrolyze the glucuronidated metabolites.
-
Incubate the mixture, for example, at 37°C for a specified period (e.g., 2-4 hours).
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Utilize a reversed-phase HPLC column (e.g., C18) for separation of the DEHP metabolites.
-
Employ a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and methanol or acetonitrile.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for each analyte and the MEHP-d4 internal standard in multiple reaction monitoring (MRM) mode.
-
3. Quantification
-
Construct a calibration curve using standards of known concentrations of the target analytes and a constant concentration of the internal standard.
-
Calculate the concentration of each analyte in the unknown samples by comparing the peak area ratio of the native analyte to the MEHP-d4 internal standard against the calibration curve. The formula for calculation is: Cx = (Ax / AIS) * (CIS / RF) where:
-
Cx = Concentration of the analyte
-
Ax = Peak area of the analyte
-
AIS = Peak area of the internal standard (MEHP-d4)
-
CIS = Concentration of the internal standard
-
RF = Response factor determined from the calibration curve
-
Method Performance and Validation Data
The use of MEHP-d4 as an internal standard significantly enhances the reliability of analytical methods for DEHP metabolites. The following tables summarize key performance metrics from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for DEHP Metabolites
| Metabolite | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| MEHP | 0.11 - 0.28 | 0.24 - 0.58 | |
| MEOHP | 0.18 | 0.48 | |
| MEHHP | 0.11 | 0.24 | |
| MEHP | ~0.024 (µg/L) | ~0.05 (µg/L) | |
| MEOHP | ~0.088 (µg/L) | ~0.48 (µg/L) | |
| MEHHP | ~0.024 (µg/L) | ~0.05 (µg/L) |
Table 2: Recovery and Precision Data
| Metabolite | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| MEHP | 79 - 102 | 6.49 | |
| MEOHP | 79 - 102 | 3.69 | |
| MEHHP | 79 - 102 | 8.21 | |
| MEHP | 55 - 90 | 6.3 - 13.2 | |
| MEOHP | 68 - 96 | 6.3 - 13.2 | |
| MEHHP | 69 - 109 | 6.3 - 13.2 |
Table 3: Linearity of Standard Curves
| Metabolite | Linearity (r) | Concentration Range (ng/mL) | Reference |
| MEHP | > 0.995 | 4 - 50 | |
| MEOHP | > 0.995 | 4 - 50 | |
| MEHHP | > 0.995 | 4 - 50 |
Conclusion
The use of MEHP-d4 as an internal standard is indispensable for the accurate and precise quantification of DEHP exposure through the analysis of its metabolites. Isotope dilution LC-MS/MS methods, incorporating MEHP-d4, provide the necessary sensitivity and reliability for biomonitoring studies, risk assessment, and research in toxicology and drug development. The detailed protocols and performance data presented in this guide serve as a valuable resource for laboratories involved in the analysis of DEHP and other environmental contaminants. The robustness of these methods ensures the generation of high-quality data, which is essential for understanding the health implications of DEHP exposure and for informing public health policies.
References
- 1. Determination of Di-(2-ethylhexyl)phthalate (DEHP) metabolites in human hair using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolic Fate of Di(2-ethylhexyl)phthalate: A Technical Guide Utilizing MEHP-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic pathways of Di(2-ethylhexyl)phthalate (DEHP), a ubiquitous plasticizer with known endocrine-disrupting properties. The guide details the critical role of its deuterated metabolite, Mono(2-ethylhexyl)phthalate-d4 (MEHP-d4), as an internal standard in quantitative analytical methodologies. It offers detailed experimental protocols, presents quantitative data in a structured format, and visualizes complex pathways and workflows to support researchers in the fields of toxicology, pharmacology, and drug development.
Introduction to DEHP Metabolism
Di(2-ethylhexyl)phthalate is extensively metabolized in mammals, primarily in the liver and intestines. The initial and rate-limiting step is the hydrolysis of one of the ester bonds by lipases to form Mono(2-ethylhexyl)phthalate (MEHP) and 2-ethylhexanol.[1] MEHP, the primary and more biologically active metabolite, undergoes further extensive oxidative metabolism.[2] These secondary metabolites, which are more polar and readily excreted in urine, serve as reliable biomarkers for assessing DEHP exposure.[3]
The metabolic cascade involves a series of oxidation reactions on the 2-ethylhexyl side chain of MEHP, leading to the formation of several key metabolites, including mono(2-ethyl-5-hydroxyhexyl)phthalate (5-OH-MEHP), mono(2-ethyl-5-oxohexyl)phthalate (B134464) (5-oxo-MEHP), and mono(2-ethyl-5-carboxypentyl)phthalate (5cx-MEPP).[2] These metabolites can also be conjugated with glucuronic acid before excretion.[1] Understanding these pathways is crucial for accurately assessing exposure and understanding the toxicokinetics and toxicodynamics of DEHP.
The Role of MEHP-d4 in Quantitative Analysis
Due to the complexity of biological matrices and the low concentrations of DEHP metabolites, accurate quantification requires the use of stable isotope-labeled internal standards. MEHP-d4, a deuterated analog of MEHP, is the ideal internal standard for the analysis of DEHP metabolites. Its chemical and physical properties are nearly identical to the native MEHP, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response. The mass difference allows for its distinct detection by mass spectrometry, enabling precise and accurate quantification of the target analytes.
Quantitative Data on DEHP Metabolism
The following tables summarize key quantitative data related to the analysis and pharmacokinetics of DEHP metabolites.
Table 1: Method Validation Parameters for the Analysis of DEHP Metabolites in Human Urine
| Metabolite | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Reference(s) |
| MEHP | 0.06 - 0.81 | 0.24 - 1.2 | 97.6 - 107.7 | |
| 5-OH-MEHP | 0.13 - 0.28 | 0.58 | 108.1 | |
| 5-oxo-MEHP | 0.10 - 0.11 | 0.24 | 92.9 | |
| 5cx-MEPP | Not widely reported | Not widely reported | >90 |
Table 2: Representative Concentrations of DEHP Metabolites in Human Urine (General Population)
| Metabolite | Median Concentration (µg/L) | 95th Percentile (µg/L) | Reference(s) |
| MEHP | 3.81 - 17.6 | 192 | |
| 5-OH-MEHP | ~25 | Not widely reported | |
| 5-oxo-MEHP | ~15 | Not widely reported | |
| Sum of DEHP Metabolites | 35 | 406 |
Table 3: Pharmacokinetic Parameters of DEHP Metabolites in Humans After Oral Administration
| Parameter | MEHP | 5-OH-MEHP | 5-oxo-MEHP | Reference(s) |
| Elimination Half-Life (t½) | 2-5 hours | 2-10 hours | 2-10 hours | |
| Percentage of Dose Excreted in Urine (44h) | 7.3% | 24.7% | 14.9% |
Experimental Protocols
This section provides a detailed, representative methodology for the quantitative analysis of DEHP metabolites in human urine using MEHP-d4 as an internal standard, based on established protocols.
Sample Preparation
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex mix the samples to ensure homogeneity. Transfer a 1.0 mL aliquot of urine into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of MEHP-d4 internal standard solution to each urine sample, quality control sample, and calibration standard.
-
Enzymatic Hydrolysis: To deconjugate the glucuronidated metabolites, add 100 µL of a β-glucuronidase solution in ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) to each tube. Incubate the samples at 37°C for 2 hours.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Dry the cartridge under vacuum.
-
Elute the analytes with an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.
Instrumental Analysis: UPLC-MS/MS
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the MEHP-d4 internal standard.
-
In Vitro Metabolism Assay using Liver Microsomes
This protocol describes a typical in vitro experiment to study the metabolism of DEHP using liver microsomes.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing:
-
Liver microsomes (human or other species).
-
DEHP (substrate) dissolved in a suitable solvent (e.g., methanol).
-
NADPH regenerating system (to support cytochrome P450 enzyme activity).
-
Phosphate buffer (pH 7.4).
-
-
Incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate. Initiate the metabolic reaction by adding the NADPH regenerating system. Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the MEHP-d4 internal standard.
-
Sample Processing: Centrifuge the mixture to pellet the protein. Transfer the supernatant for LC-MS/MS analysis to quantify the formation of MEHP and its oxidative metabolites.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key metabolic pathways, experimental workflows, and signaling interactions of DEHP and its metabolites.
Caption: Major metabolic pathway of Di(2-ethylhexyl)phthalate (DEHP) in humans.
References
The Gold Standard: A Technical Guide to Deuterated Phthalate Standards in Analytical Science
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated phthalate (B1215562) standards in the precise and accurate quantification of phthalate esters. Phthalates, a class of synthetic chemicals used as plasticizers, are ubiquitous in modern life, found in everything from food packaging and medical devices to toys and personal care products.[1] Growing concerns over their potential as endocrine-disrupting chemicals have led to stringent regulatory scrutiny and the need for highly reliable analytical methods to monitor their presence in a wide array of matrices.[1][2]
The inherent volatility of phthalates and the complexity of sample matrices present significant analytical challenges.[1] The use of deuterated internal standards, particularly in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), has emerged as the gold standard methodology, an approach known as isotope dilution mass spectrometry (IDMS).[1] These isotopically labeled analogs of target phthalates exhibit nearly identical chemical and physical properties to their non-labeled counterparts. By introducing a known quantity of a deuterated standard into a sample at the beginning of the analytical process, scientists can effectively compensate for analyte loss during sample preparation and for matrix effects in the analytical instrument, ensuring highly accurate and precise results.
Core Applications of Deuterated Phthalate Standards
The application of deuterated phthalate standards spans a wide range of analytical scenarios, driven by the need to accurately quantify these compounds in diverse and complex samples. Key application areas include:
-
Environmental Monitoring: Assessing the extent of phthalate contamination in environmental compartments is crucial for understanding their fate and transport. Deuterated standards are instrumental in the analysis of phthalates in indoor air, water, and soil, enabling regulatory bodies and researchers to monitor environmental quality and enforce compliance.
-
Food and Beverage Safety: Phthalates can migrate from packaging materials into foodstuffs, posing a potential risk to human health. Isotope dilution methods using deuterated standards are routinely employed to quantify phthalates in a variety of food and beverage products, including edible oils, coffee, wine, and bottled water, ensuring food safety and regulatory compliance.
-
Consumer Product Safety: To protect consumers, regulatory agencies worldwide have set limits on the phthalate content in consumer goods, particularly in items intended for children such as toys. Deuterated standards are essential for the accurate determination of phthalate concentrations in plastics, cosmetics, and other consumer products.
-
Biomonitoring: Measuring the levels of phthalate metabolites in human biological samples, such as urine, provides a direct measure of human exposure. Deuterated standards for both parent phthalates and their metabolites are critical for obtaining the reliable data needed for epidemiological studies and risk assessments.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., a deuterated phthalate) to a sample before any sample processing steps. The underlying principle is that the isotopically labeled standard will behave identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and instrumental analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined, irrespective of any losses that may have occurred during sample preparation.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mono-(2-ethylhexyl) phthalate-d4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) in biological matrices. Phthalates are ubiquitous environmental contaminants and potential endocrine disruptors, making their monitoring in biological samples crucial for toxicological and epidemiological studies. The use of a deuterated internal standard, MEHP-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method presented herein is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of MEHP in various biological samples.
Introduction
Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary active metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Due to its potential endocrine-disrupting properties, the quantification of MEHP in biological matrices such as plasma, serum, and urine is of significant interest in environmental health and toxicology research. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, and MEHP-d4 is commonly used to ensure the accuracy and reliability of MEHP quantification. This document provides a comprehensive guide to developing and validating an LC-MS/MS method for MEHP, utilizing MEHP-d4 as an internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of MEHP using MEHP-d4 as an internal standard is depicted below. This process includes sample preparation, LC separation, MS/MS detection, and data analysis.
Caption: Experimental workflow for MEHP quantification.
Experimental Protocols
Materials and Reagents
-
Mono-(2-ethylhexyl) phthalate (MEHP) analytical standard
-
This compound (MEHP-d4) internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Solvents for extraction (e.g., methyl tert-butyl ether (MTBE), hexane (B92381), ethyl acetate)
-
Biological matrix (e.g., human plasma, urine)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of biological sample (e.g., plasma, urine) in a polypropylene (B1209903) tube, add 10 µL of MEHP-d4 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 500 µL of extraction solvent (e.g., a mixture of hexane and ethyl acetate (9:1, v/v)).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of biological sample, add 10 µL of MEHP-d4 internal standard working solution.
-
Dilute the sample with 400 µL of 2% formic acid in water.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A typical gradient starts at a lower percentage of Mobile Phase B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for column re-equilibration. A representative gradient is shown in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 40 |
| 5.0 | 40 |
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for Multiple Reaction Monitoring (MRM).
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for MEHP.
-
MRM Transitions: The precursor and product ions for MEHP and MEHP-d4 need to be optimized. Representative transitions are provided in the table below. Cone voltage and collision energy should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| MEHP | 277.2 | 134.1 | 20-30 | 10-20 |
| MEHP-d4 | 281.2 | 138.1 | 20-30 | 10-20 |
Method Validation
A comprehensive validation of the LC-MS/MS method should be performed according to established regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[1] Key validation parameters are summarized in the table below, along with typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations. | Mean concentration within ±15% of the nominal value (±20% at LOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day precision. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LOQ) |
| Selectivity/Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different lots of matrix. |
| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for an LC-MS/MS method for MEHP quantification. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | < ±20% | < 15% | < 15% |
| Low QC | 3.0 | < ±15% | < 10% | < 10% |
| Mid QC | 50 | < ±15% | < 10% | < 10% |
| High QC | 400 | < ±15% | < 10% | < 10% |
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of MEHP in biological matrices using MEHP-d4 as an internal standard. The detailed protocols for sample preparation and instrument parameters, along with the comprehensive validation guidelines, offer a solid foundation for researchers to implement this method in their laboratories. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for reliable bioanalytical data in toxicological and environmental monitoring studies.
References
Application Note: Analysis of MEHP-d4 in Human Serum by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of mono(2-ethylhexyl) phthalate-d4 (MEHP-d4) in human serum. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this stable isotope-labeled internal standard in complex biological matrices. The described protocol provides high recovery and low limits of quantification, ensuring reliable data for pharmacokinetic and metabolism studies.
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to concerns over potential endocrine-disrupting effects, there is significant interest in monitoring human exposure to DEHP by measuring its metabolites in biological fluids. MEHP-d4 is a deuterated analog of MEHP, commonly used as an internal standard in analytical methods to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This document provides a detailed protocol for the extraction and quantification of MEHP-d4 in human serum.
Experimental
Materials and Reagents
-
MEHP-d4 standard (certified reference material)
-
Human serum (blank, from a certified source)
-
Acetone (B3395972) (LC-MS grade)
-
Hexane (B92381) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction method is employed to isolate MEHP-d4 from the serum matrix. This procedure minimizes matrix interference and concentrates the analyte for sensitive detection.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. The use of LC-MS/MS provides high selectivity and sensitivity for the detection of MEHP-d4.[1][2]
Quantitative Data Summary
The following table summarizes the performance characteristics of the described method, with comparative data from other relevant sample preparation techniques.
| Parameter | Liquid-Liquid Extraction (LLE)[1] | Column-Switching LC-MS/MS[3] |
| Analyte | MEHP | MEHP |
| Matrix | Human Serum | Human Serum |
| Recovery | 101 ± 5.7% (at 20 ng/mL) | 107.7 ± 14.9% |
| Limit of Quantification (LOQ) | 5.0 ng/mL | 0.73 ng/mL |
| Limit of Detection (LOD) | Not Reported | 0.24 ng/mL |
Detailed Experimental Protocol
This protocol describes the step-by-step procedure for the extraction of MEHP-d4 from human serum.
1. Preparation of Standards and Quality Controls (QCs)
1.1. Prepare a stock solution of MEHP-d4 in methanol. 1.2. Prepare working standard solutions by serially diluting the stock solution with methanol to create a calibration curve. 1.3. Prepare QC samples at low, medium, and high concentrations by spiking blank human serum with known amounts of MEHP-d4.
2. Sample Preparation
2.1. Thaw human serum samples, calibration standards, and QCs on ice. 2.2. To a 1.5 mL microcentrifuge tube, add 200 µL of human serum. 2.3. Add the internal standard solution (if MEHP-d4 is not the analyte of interest but used as an internal standard for MEHP). For this protocol, we assume MEHP-d4 is the analyte. 2.4. Add 400 µL of acetone to the serum sample. 2.5. Vortex the mixture for 30 seconds to precipitate proteins. 2.6. Centrifuge at 10,000 x g for 10 minutes at 4°C. 2.7. Transfer the supernatant to a clean 2.0 mL microcentrifuge tube. 2.8. Acidify the supernatant by adding 10 µL of 1 M formic acid. 2.9. Add 800 µL of hexane to the tube. 2.10. Vortex vigorously for 1 minute to extract the MEHP-d4 into the organic layer. 2.11. Centrifuge at 5,000 x g for 5 minutes to separate the phases. 2.12. Carefully transfer the upper hexane layer to a clean tube. 2.13. Evaporate the hexane to dryness under a gentle stream of nitrogen at room temperature. 2.14. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). 2.15. Vortex for 20 seconds and transfer to an LC autosampler vial.
3. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
MS/MS Transitions: Monitor the appropriate precursor to product ion transition for MEHP-d4.
Workflow Diagram
Caption: Workflow for MEHP-d4 extraction.
Discussion
The presented liquid-liquid extraction protocol provides a reliable method for the determination of MEHP-d4 in human serum. The recovery of over 100% for MEHP suggests that this method is highly efficient in extracting the analyte from the serum matrix.[1] The limit of quantification is suitable for typical concentrations found in human serum samples. For studies requiring even lower detection limits, a method employing column-switching LC-MS/MS could be considered, which has been shown to achieve an LOQ of 0.73 ng/mL for MEHP. It is crucial to minimize contamination from external sources of phthalates during the entire sample preparation process.
Conclusion
This application note provides a detailed and effective protocol for the sample preparation and analysis of MEHP-d4 in human serum using liquid-liquid extraction and LC-MS/MS. The method is demonstrated to be sensitive and robust, making it well-suited for applications in clinical research and toxicology studies.
References
- 1. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Mono-(2-ethylhexyl) phthalate (MEHP) in Human Urine and Serum using Isotope Dilution Mass Spectrometry with MEHP-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer Di-(2-ethylhexyl) phthalate (DEHP), in human urine and serum. The protocol employs Isotope Dilution Mass Spectrometry (IDMS) with Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology provides high accuracy and precision, making it suitable for clinical research, exposure biomonitoring, and toxicokinetic studies in drug development. Detailed protocols for sample preparation, including enzymatic hydrolysis and solid-phase extraction (SPE), and LC-MS/MS analysis are provided.
Introduction
Mono-(2-ethylhexyl) phthalate (MEHP) is a major bioactive metabolite of Di-(2-ethylhexyl) phthalate (DEHP), a ubiquitous environmental contaminant due to its extensive use as a plasticizer in various consumer products. Human exposure to DEHP is widespread, and monitoring MEHP levels in biological matrices such as urine and serum is crucial for assessing exposure and understanding its potential health effects. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis of endogenous and exogenous compounds in complex biological samples.[1] This technique utilizes a stable isotope-labeled internal standard, in this case, MEHP-d4, which is chemically identical to the analyte of interest but has a different mass. The addition of a known amount of the internal standard at an early stage of sample preparation allows for the correction of analyte loss during sample processing and compensates for matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision. This application note provides a detailed protocol for the quantification of MEHP in human urine and serum using MEHP-d4 as an internal standard for IDMS.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of analytes. It involves the addition of a known amount of an isotopically labeled version of the analyte (internal standard) to the sample. The native (unlabeled) and labeled analytes are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the signal intensity of the native analyte to the isotopically labeled internal standard using mass spectrometry, the concentration of the native analyte in the original sample can be precisely calculated.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS) workflow.
Experimental Protocols
Materials and Reagents
-
Mono-(2-ethylhexyl) phthalate (MEHP) analytical standard
-
This compound (MEHP-d4) internal standard
-
Formic acid
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine and serum (blank, for calibration standards and quality controls)
Sample Preparation: Human Urine
-
Sample Thawing and Spiking: Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity. To a 1.0 mL aliquot of urine, add a known amount of MEHP-d4 internal standard solution.
-
Enzymatic Hydrolysis: To deconjugate glucuronidated MEHP, add 100 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution.[4] Incubate the mixture at 37°C for at least 2 hours.[4]
-
Acidification: After incubation, acidify the sample by adding 50 µL of formic acid.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 3 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition for LC-MS/MS analysis.
Sample Preparation: Human Serum
-
Sample Thawing and Spiking: Thaw frozen serum samples at room temperature. To a 0.5 mL aliquot of serum, add a known amount of MEHP-d4 internal standard solution.
-
Protein Precipitation: Add 1.5 mL of cold acetonitrile to the serum sample to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Enzymatic Hydrolysis (of supernatant): Transfer the supernatant to a new tube. Add 100 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution. Incubate at 37°C for at least 2 hours.
-
Acidification: Acidify the sample with 50 µL of formic acid.
-
Solid-Phase Extraction (SPE): Follow the same SPE procedure as described for urine samples.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Experimental workflow for urine and serum sample preparation.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-20% B
-
6.1-8 min: 20% B
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MEHP: Precursor ion (m/z) 277.1 → Product ion (m/z) 134.1
-
MEHP-d4: Precursor ion (m/z) 281.1 → Product ion (m/z) 138.1
-
Data and Results
The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Calibration Curve
Calibration curves were constructed by plotting the peak area ratio of MEHP to MEHP-d4 against the concentration of MEHP. A linear regression with a weighting factor of 1/x was used. The calibration range for MEHP in both urine and serum is typically from 0.5 to 100 ng/mL.
| Parameter | Result |
| Calibration Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Method Validation Data
The following tables summarize the quantitative data for the analysis of MEHP in human urine and serum.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Urine | 0.1 | 0.3 |
| Serum | 0.2 | 0.5 |
Table 2: Accuracy and Precision
| Matrix | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Urine | |||
| 2 | 98.5 | 6.2 | |
| 20 | 101.2 | 4.8 | |
| 80 | 99.1 | 3.5 | |
| Serum | |||
| 2 | 97.8 | 7.1 | |
| 20 | 102.5 | 5.3 | |
| 80 | 100.8 | 4.1 |
Table 3: Recovery
| Matrix | Analyte | Recovery (%) |
| Urine | MEHP | 95.2 ± 5.8 |
| Serum | MEHP | 92.6 ± 6.4 |
Conclusion
The described isotope dilution LC-MS/MS method using MEHP-d4 as an internal standard provides a highly sensitive, accurate, and precise means for the quantification of MEHP in human urine and serum. The detailed protocols for sample preparation and analysis are suitable for high-throughput applications in clinical and toxicological research, as well as for human biomonitoring studies to assess exposure to DEHP. The use of an isotopically labeled internal standard effectively compensates for matrix effects and variations in sample processing, ensuring the reliability of the generated data.
References
- 1. ovid.com [ovid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum using isotope dilution-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Solid-Phase Extraction Protocol for MEHP-d4 in Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Biomonitoring of MEHP in urine is a common method for assessing human exposure to DEHP. Accurate quantification of MEHP often employs isotope dilution mass spectrometry, which requires an isotopically labeled internal standard, such as MEHP-d4. This application note provides a detailed protocol for the solid-phase extraction (SPE) of MEHP-d4 from human urine samples, a crucial step for sample clean-up and concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is optimized for high-throughput analysis and is applicable to MEHP and its deuterated analogue.
In urine, MEHP is often present as a glucuronide conjugate. Therefore, an enzymatic hydrolysis step is necessary to cleave the conjugate and allow for the extraction of the free MEHP.[1] This protocol incorporates an enzymatic hydrolysis step followed by a robust SPE procedure using Oasis HLB cartridges, which are a popular choice for the extraction of a wide range of acidic, basic, and neutral compounds.
Data Presentation
The following table summarizes the quantitative data for MEHP analysis in urine using SPE followed by LC-MS/MS, as reported in various studies.
| Parameter | Value | Reference |
| Analyte | Mono(2-ethylhexyl) phthalate (MEHP) | |
| Internal Standard | MEHP-d4 | |
| Limit of Detection (LOD) | 0.3 ng/mL | [2] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | [2] |
| Recovery | 94.6% - 105.3% | [2] |
| Precision (%RSD) | <15% | [2] |
Experimental Protocols
This section details the methodologies for the enzymatic hydrolysis of MEHP-glucuronide and the subsequent solid-phase extraction of MEHP and MEHP-d4 from urine samples.
Enzymatic Hydrolysis of Urine Samples
Objective: To deconjugate MEHP-glucuronide to free MEHP.
Materials:
-
Human urine samples
-
MEHP-d4 internal standard solution
-
β-glucuronidase (from E. coli or other sources)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 6.5)
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 1 mL of urine into a clean polypropylene (B1209903) tube.
-
Spike the urine sample with the MEHP-d4 internal standard solution to a final concentration appropriate for the expected range of MEHP in the samples.
-
Add 500 µL of 1 M ammonium acetate buffer (pH 6.5) to the urine sample.
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex the mixture gently.
-
Incubate the sample at 37°C for a minimum of 2 hours to overnight to ensure complete hydrolysis.
Solid-Phase Extraction (SPE)
Objective: To extract and concentrate MEHP and MEHP-d4 from the hydrolyzed urine matrix. This protocol is based on the use of Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges.
Materials:
-
Oasis HLB SPE cartridges (e.g., 3 cc, 60 mg)
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Conditioning:
-
Place the Oasis HLB SPE cartridges on the vacuum manifold.
-
Pass 3 mL of methanol through each cartridge. Do not allow the cartridges to dry out.
-
-
Equilibration:
-
Pass 3 mL of deionized water through each cartridge. Ensure the sorbent bed remains wet.
-
-
Sample Loading:
-
Load the entire volume of the hydrolyzed urine sample (approximately 1.5 mL) onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Apply a vacuum for a few seconds to remove any remaining water droplets.
-
-
Elution:
-
Place clean collection tubes in the manifold rack.
-
Elute the analytes (MEHP and MEHP-d4) from the cartridge by passing 2 mL of a mixture of acetonitrile and ethyl acetate (e.g., 50:50, v/v) through the cartridge.
-
Collect the eluate.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Mandatory Visualization
Caption: Workflow for the extraction of MEHP-d4 from urine.
References
Application Note and Protocol for the GC-MS Analysis of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to its potential endocrine-disrupting properties and other adverse health effects, accurate and sensitive quantification of MEHP in biological matrices is crucial for toxicological studies, human biomonitoring, and in the development of safer alternative materials. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of MEHP. The use of a stable isotope-labeled internal standard, such as mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4), is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
This document provides a detailed protocol for the analysis of MEHP in biological samples, primarily urine, using MEHP-d4 as an internal standard.
Metabolic Pathway of DEHP
Di(2-ethylhexyl) phthalate (DEHP) is rapidly metabolized in the body. The initial and critical step is the hydrolysis of one of the ester linkages of DEHP by lipases and esterases, primarily in the intestines and liver, to form MEHP and 2-ethylhexanol.[1] MEHP is the primary active metabolite and can undergo further oxidative metabolism by cytochrome P450 (CYP) enzymes, such as CYP2C9, to form various oxidized metabolites.[2] Additionally, MEHP can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form MEHP-glucuronide, a more water-soluble conjugate that is readily excreted in the urine.[3][4][5] The analysis of MEHP and its metabolites in urine is a reliable method for assessing human exposure to DEHP.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro intestinal and hepatic metabolism of Di(2-ethylhexyl) phthalate (DEHP) in human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences in the metabolism of di(2-ethylhexyl) phthalate (DEHP) in several organs of mice, rats, and marmosets | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation patterns of common urinary and serum monoester phthalate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Mono-(2-ethylhexyl) Phthalate (MEHP) in Environmental Water Samples using MEHP-d4 Internal Standard by LC-MS/MS
Introduction
Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to the extensive use of DEHP in various consumer products, it is frequently detected in the environment, and its metabolite MEHP is a key indicator of DEHP exposure and degradation. Monitoring MEHP levels in environmental water sources is crucial for assessing environmental contamination and potential risks to human health.
This application note details a robust and sensitive method for the quantitative analysis of MEHP in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, MEHP-d4, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Isotope dilution analysis is a highly regarded technique for its ability to provide accurate quantification.[1]
Experimental Protocols
1. Sample Collection and Preservation
-
Collection: Collect water samples in certified clean glass or polypropylene (B1209903) containers. To minimize the risk of contamination from plasticizers, it is crucial to avoid contact with any PVC-containing materials.
-
Preservation: Upon collection, acidify the samples to a pH of approximately 5 using a suitable buffer like ammonium (B1175870) acetate (B1210297) to ensure the stability of the analytes. If not analyzed immediately, samples should be stored at 4°C and extracted within 48 hours. Long-term storage should be at -20°C.
2. Reagents and Standards
-
Solvents: Use HPLC or LC-MS grade methanol (B129727), acetonitrile (B52724), and water.
-
Standards: Obtain certified analytical standards of MEHP and the internal standard, MEHP-d4.
-
Stock Solutions: Prepare individual stock solutions of MEHP and MEHP-d4 in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C.
-
Working Standards: Prepare working standard solutions by diluting the stock solutions in a methanol/water mixture (e.g., 3:1 v/v) to create a calibration curve.[2] A typical calibration range might be from 0.05 µg/L to 10 µg/L.
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known amount of the MEHP-d4 internal standard solution.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg/3 mL). Condition the cartridge sequentially with 3 mL of methanol followed by 3 mL of purified water.[3]
-
Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interfering substances.[3]
-
Elution: Elute the analytes from the cartridge with 2 mL of acetonitrile or methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.
4. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for the separation.[4]
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile
-
Gradient Program: A linear gradient can be employed, starting with a higher percentage of aqueous mobile phase and increasing the organic phase over the run. A representative gradient is shown in the table below.
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MEHP and MEHP-d4 should be optimized. Representative transitions are provided in the data table.
-
Data Presentation
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 2: MRM Transitions and Method Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| MEHP | 277.2 | 134.1 | 0.01 ng/mL | 0.05 ng/mL | 85 - 115 |
| MEHP-d4 | 281.2 | 134.1 | - | - | - |
Note: The LOD, LOQ, and recovery values are representative and may vary depending on the specific instrumentation and matrix. Recovery values in the range of 71-120% are often considered acceptable for environmental analysis.
Visualization
Caption: Experimental workflow for the analysis of MEHP in water samples.
Conclusion
The described method provides a reliable and sensitive approach for the determination of MEHP in environmental water samples. The use of solid-phase extraction for sample preparation effectively removes matrix interferences and concentrates the analyte, while the isotope dilution technique with MEHP-d4 ensures accurate and precise quantification by LC-MS/MS. This methodology is suitable for routine environmental monitoring and for conducting exposure assessment studies. To prevent contamination, it is essential to minimize the use of plastic apparatus and solvents during sample preparation.
References
Application Notes and Protocols for the Quantification of MEHP in Placental Tissue using MEHP-d4 as an Internal Standard for Developmental Toxicity Studies
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).[1] Due to its ubiquitous presence in the environment, there is growing concern about its potential for developmental toxicity. The placenta, a critical organ for fetal development, is a primary target for endocrine-disrupting chemicals like MEHP.[2][3][4][5] Exposure to MEHP has been linked to adverse effects on placental development and function, including disruptions in hormone signaling, steroidogenesis, and trophoblast differentiation. Therefore, accurate quantification of MEHP in placental tissue is crucial for understanding its role in developmental toxicity and for assessing the risks associated with prenatal exposure.
These application notes provide a detailed protocol for the quantification of MEHP in human placental tissue using a stable isotope-labeled internal standard, MEHP-d4, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it ideal for the analysis of complex biological matrices.
Experimental Protocols
Materials and Reagents
-
MEHP and MEHP-d4 standards (Sigma-Aldrich or equivalent)
-
LC-MS grade methanol (B129727), acetonitrile, water, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Nitrogen gas for evaporation
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Vortex mixer
Sample Collection and Preparation
-
Placental Tissue Collection: Following delivery, placental tissue samples should be collected from the fetal side of the placenta. Rinse the tissue with cold PBS to remove any maternal blood.
-
Storage: Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Homogenization:
-
Accurately weigh approximately 0.5 g of frozen placental tissue.
-
Add the tissue to a homogenization tube with 2 mL of cold PBS.
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice to prevent degradation.
-
-
Internal Standard Spiking: Spike the homogenate with a known concentration of MEHP-d4 internal standard (e.g., 100 ng/mL).
Sample Extraction and Cleanup
This protocol utilizes Solid Phase Extraction (SPE) for the cleanup and concentration of MEHP from the placental tissue homogenate.
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 1 mL of the spiked homogenate, add 3 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new glass tube.
-
Add 3 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Carefully collect the upper organic layer.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the collected organic extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the MEHP and MEHP-d4 from the cartridge with 5 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC vial for analysis.
-
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative
Data Presentation
The following tables summarize the parameters and example data for the quantification of MEHP in placental tissue.
Table 1: LC-MS/MS MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MEHP | 277.2 | 134.1 | 15 |
| MEHP-d4 | 281.2 | 138.1 | 15 |
Table 2: Example Calibration Curve Data for MEHP
| Concentration (ng/mL) | MEHP Peak Area | MEHP-d4 Peak Area | Peak Area Ratio (MEHP/MEHP-d4) |
| 1 | 1,520 | 150,100 | 0.010 |
| 5 | 7,650 | 151,200 | 0.051 |
| 10 | 15,300 | 149,800 | 0.102 |
| 50 | 75,900 | 150,500 | 0.504 |
| 100 | 151,200 | 149,900 | 1.009 |
| 500 | 755,000 | 150,300 | 5.023 |
| R² | 0.9995 |
Table 3: Quantification of MEHP in Placental Tissue Samples (Example Data)
| Sample ID | Tissue Weight (g) | MEHP Concentration (ng/g) |
| Control_01 | 0.52 | 2.5 |
| Control_02 | 0.48 | 3.1 |
| Exposed_01 | 0.55 | 15.8 |
| Exposed_02 | 0.51 | 22.4 |
Visualizations
Caption: Experimental workflow for MEHP quantification in placental tissue.
Caption: Potential signaling pathways affected by MEHP in the placenta.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. oxfordbiomed.com [oxfordbiomed.com]
- 3. Discovery Proteomics of Human Placental Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized extraction and analysis methods using liquid chromatography-tandem mass spectrometry for zearalenone and metabolites in human placental tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Validated HPLC-UV Method for the Simultaneous Analysis of MEHP and DEHP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a widely used plasticizer that can leach from various materials, leading to human exposure. In the body, DEHP is metabolized to its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP). Both compounds are of significant toxicological concern, necessitating reliable and validated analytical methods for their quantification in various matrices. This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the simultaneous determination of DEHP and MEHP.
Parent Compound and Metabolite Relationship
DEHP is enzymatically hydrolyzed in the body to form MEHP, its primary and more toxic metabolite. The analysis of both compounds is crucial for toxicological and exposure assessment studies.
Caption: Metabolic conversion of DEHP to its primary metabolite, MEHP.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of MEHP and DEHP.
Materials and Reagents
-
DEHP and MEHP analytical standards (>99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (Ultrapure)
-
Methanol (HPLC grade)
-
Hexane (Analytical grade)
-
Sodium phosphate
-
Ethanol (for some sample matrices)
-
All other chemicals and solvents should be of analytical reagent grade.[1]
Instrumentation
-
An HPLC system equipped with a UV detector is required.[2] A system such as the Agilent 1100 Series or equivalent, consisting of a vacuum degasser, quaternary pump, autosampler, and a variable wavelength UV detector, is suitable.[2]
-
A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for separation.[2]
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Standard Solution Preparation
-
Stock Solutions: Accurately weigh and dissolve DEHP and MEHP standards in acetonitrile to prepare individual stock solutions of a known concentration (e.g., 1000 mg/L).
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to cover the desired calibration range (e.g., 0.3-1.5 mg/L).[1]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need optimization based on the specific sample matrix (e.g., biological fluids, environmental samples, or alcoholic beverages).
-
Extraction: For liquid samples, take a known volume (e.g., 1 mL) and extract with an appropriate solvent like hexane. For tissue samples, homogenization followed by extraction is necessary.
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL of acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC-UV Chromatographic Conditions
The following conditions have been shown to be effective for the separation and quantification of MEHP and DEHP:
| Parameter | Condition |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Ultrapure WaterB: Acetonitrile |
| Gradient Elution | A time-based gradient can be optimized for baseline separation. An example is starting with 37.5% water, decreasing to 0% over 10 minutes, holding for 10 minutes, and then returning to the initial conditions. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection Wavelength | 225 nm or 235 nm |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention times of MEHP and DEHP in blank samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A linear range of 0.3–1.5 mg/L for DEHP has been reported.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. An LOQ of 0.06 mg/L for DEHP has been achieved. For MEHP, an LOQ of 2 ppm has been reported.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies in spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated HPLC-UV method for MEHP and DEHP analysis.
Table 1: Chromatographic and Calibration Data
| Analyte | Retention Time (min) | Linearity Range (mg/L) | Correlation Coefficient (r²) |
| MEHP | ~6.8 | 1 - 30.38 µg/mL | >0.999 |
| DEHP | ~9.2 | 0.81 - 24.78 µg/mL | >0.999 |
Table 2: Method Validation Parameters
| Parameter | MEHP | DEHP |
| LOD | 0.57 µg/mL | 1.37 µg/mL |
| LOQ | 2.39 µg/mL | 4.8 µg/mL |
| Accuracy (% Recovery) | >95% | >91% |
| Precision (%RSD) | <2% | <3% |
Experimental Workflow
The overall workflow for the analysis of MEHP and DEHP using the described HPLC-UV method is depicted below.
Caption: General workflow for MEHP and DEHP analysis by HPLC-UV.
Conclusion
The described HPLC-UV method provides a reliable and robust approach for the simultaneous quantification of MEHP and DEHP in various samples. Proper method validation is crucial to ensure the accuracy and precision of the results, which are vital for toxicological assessments and regulatory compliance. This application note serves as a comprehensive guide for researchers and scientists in the field of analytical chemistry and drug development.
References
Application Notes and Protocols: The Use of MEHP-d4 in Prostate Cancer Progression Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). A growing body of evidence suggests a potential link between MEHP exposure and the progression of prostate cancer.[1][2][3][4][5] As an endocrine-disrupting chemical (EDC), MEHP has been shown to interfere with androgen receptor signaling, a key pathway in prostate cancer development. Furthermore, studies indicate that MEHP may contribute to the malignant progression of prostate cancer by inducing oxidative stress, altering gene expression, and affecting various signaling pathways.
This document provides detailed application notes and protocols for researchers investigating the role of MEHP in prostate cancer progression. It outlines the use of deuterated MEHP (MEHP-d4) as an internal standard for accurate quantification of MEHP in biological matrices, which is crucial for dose-response studies and understanding the compound's pharmacokinetics and pharmacodynamics.
I. Application Notes
1. Rationale for Using MEHP-d4 in Prostate Cancer Research
In studies investigating the effects of MEHP on prostate cancer, precise and accurate quantification of the compound in experimental samples (e.g., cell lysates, culture media, tissue homogenates, plasma, urine) is paramount. MEHP-d4, a stable isotope-labeled form of MEHP, serves as an ideal internal standard for mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Key advantages of using MEHP-d4:
-
Minimizes Analytical Variability: MEHP-d4 has nearly identical chemical and physical properties to MEHP, meaning it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to more accurate and precise quantification of MEHP.
-
Improves Accuracy and Precision: By normalizing the signal of the analyte (MEHP) to the signal of the internal standard (MEHP-d4), the method's accuracy and precision are significantly improved.
-
Enables Low-Level Detection: The use of an internal standard can enhance the sensitivity of the analytical method, allowing for the reliable quantification of low concentrations of MEHP, which is often necessary for environmentally relevant exposure studies.
2. Overview of MEHP's Role in Prostate Cancer Progression
Current research suggests that MEHP may promote prostate cancer progression through several mechanisms:
-
Disruption of Androgen Signaling: MEHP has been shown to exhibit anti-androgenic activity, which can disrupt the hormonal balance that influences prostate cancer cell growth. It can interfere with the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer.
-
Induction of Oxidative Stress: MEHP exposure can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within prostate cells. This can result in DNA damage and promote cellular proliferation.
-
Alteration of Key Signaling Pathways: Studies have indicated that MEHP can modulate various signaling pathways involved in cancer progression, including the ERK5/p38 pathway, the cAMP signaling pathway, and the Hedgehog signaling pathway.
-
Epigenetic Modifications: MEHP may influence genome-wide DNA methylation, potentially leading to changes in the expression of genes involved in cancer development.
II. Experimental Protocols
1. In Vitro Assessment of MEHP on Prostate Cancer Cell Lines
This protocol describes a general workflow for treating prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145) with MEHP and quantifying the intracellular and extracellular concentrations of MEHP using MEHP-d4 as an internal standard.
a. Materials and Reagents:
-
Prostate cancer cell lines (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MEHP (analytical grade)
-
MEHP-d4 (as an internal standard)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)
-
LC-MS/MS system
b. Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Associations of phthalates with prostate cancer among the US population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In-Vitro Analysis of MEHP Effects on Embryonic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2] Due to its ubiquitous presence in the environment, from medical devices to consumer products, there is growing concern about its potential impact on human health, particularly during embryonic development.[1][2] In-vitro studies are crucial for elucidating the specific mechanisms by which MEHP may interfere with early developmental processes. These application notes provide a summary of key findings and detailed protocols for assessing the effects of MEHP on embryonic development in a laboratory setting.
Key Findings on MEHP's In-Vitro Effects
MEHP has been shown to exert several detrimental effects on embryonic development in various in-vitro models. High concentrations of MEHP can impair pre-implantation embryonic development by reducing blastocyst formation and hatching rates.[3] Furthermore, MEHP exposure has been linked to alterations in crucial cellular processes such as DNA methylation, induction of oxidative stress, and disruption of key signaling pathways.
Data Summary
The following tables summarize the quantitative data from in-vitro studies on the effects of MEHP on embryonic development.
Table 1: Effect of MEHP on Mouse Pre-implantation Embryo Development
| MEHP Concentration (µM) | Blastocyst Formation Rate (%) | Hatched Blastocyst Rate (%) |
| 0 (Control) | 43.8 | 30.0 |
| 0.1 | Not significantly different from control | Not significantly different from control |
| 1 | Not significantly different from control | Not significantly different from control |
| 10 | Not significantly different from control | Not significantly different from control |
| 100 | 20.9 | 4.7 |
| 1000 | 5.1 | 0 |
Table 2: Effect of MEHP on Human Embryonic Stem Cell (hESC) Viability and Proliferation
| MEHP Concentration (µM) | Cell Viability | Proliferation Ability |
| < 1000 | No significant effect | No significant effect |
| 1000 | Significantly decreased | Significantly decreased |
Signaling Pathways and Mechanisms of Action
MEHP exposure can disrupt normal embryonic development by interfering with fundamental signaling pathways and cellular processes.
DNA Methylation Pathway
MEHP has been shown to impact epigenetic regulation by altering DNA methylation patterns. Specifically, exposure to 100 µM MEHP can lead to an increased expression of the Tet3 gene in blastocysts. Tet proteins are involved in DNA demethylation, and their altered expression can lead to widespread changes in gene expression critical for proper development.
Caption: MEHP-induced disruption of DNA methylation.
Oxidative Stress and Mitochondrial Dysfunction
MEHP can induce oxidative stress in placental cells, a critical component for embryonic support. This involves the generation of reactive oxygen species (ROS), which can damage cellular components and impair mitochondrial function, leading to reduced ATP production.
Caption: MEHP-induced oxidative stress in placental cells.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to analyze the in-vitro effects of MEHP on embryonic development.
Protocol 1: Mouse Pre-implantation Embryo Culture and MEHP Exposure
This protocol outlines the procedure for culturing mouse embryos and exposing them to different concentrations of MEHP to assess developmental endpoints.
Caption: Workflow for mouse embryo culture and MEHP exposure.
Materials:
-
Mating pairs of mice
-
KSOM (Potassium Simplex Optimized Medium)
-
MEHP stock solution (in DMSO)
-
Culture dishes
-
Incubator (37°C, 5% CO2)
-
Stereomicroscope
Procedure:
-
Collect zygotes from superovulated and mated female mice.
-
Wash the collected zygotes in fresh KSOM medium.
-
Prepare culture dishes with KSOM medium containing different concentrations of MEHP (0.1, 1, 10, 100, and 1000 µM). A vehicle control (DMSO) group should be included.
-
Place the zygotes into the prepared culture drops.
-
Culture the embryos for up to 6 days in a humidified incubator at 37°C with 5% CO2.
-
Observe the embryos daily under a stereomicroscope to assess their developmental stage.
-
On day 4, count the number of embryos that have developed to the blastocyst stage to determine the blastocyst formation rate.
-
On day 6, count the number of blastocysts that have hatched from the zona pellucida to determine the hatching rate.
Protocol 2: Immunofluorescence Staining for Cell Lineage Markers in Blastocysts
This protocol describes how to perform immunofluorescence staining to assess the number of inner cell mass (ICM) and trophectoderm (TE) cells in blastocysts.
Materials:
-
Blastocysts (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies (e.g., anti-CDX2 for TE, anti-OCT4 for ICM)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Collect blastocysts and wash them in PBS.
-
Fix the blastocysts in 4% PFA for 20 minutes at room temperature.
-
Wash the fixed blastocysts three times in PBS.
-
Permeabilize the blastocysts with a permeabilization solution for 15 minutes.
-
Wash three times in PBS.
-
Block non-specific antibody binding by incubating in blocking solution for 1 hour.
-
Incubate the blastocysts with primary antibodies (e.g., rabbit anti-CDX2 and mouse anti-OCT4) overnight at 4°C.
-
Wash three times in PBS.
-
Incubate with appropriate fluorochrome-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times in PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times in PBS.
-
Mount the blastocysts on a glass slide with mounting medium.
-
Image the stained blastocysts using a fluorescence microscope and count the number of ICM (OCT4-positive) and TE (CDX2-positive) cells.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for analyzing changes in the expression of specific genes, such as Tet3, in response to MEHP exposure.
Materials:
-
Blastocysts (from Protocol 1)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for Tet3 and a housekeeping gene like Gapdh)
-
Real-time PCR system
Procedure:
-
Pool blastocysts from each treatment group and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and gene-specific primers for the target gene (Tet3) and a reference gene.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the control group.
Conclusion
The provided application notes and protocols offer a framework for investigating the in-vitro effects of MEHP on embryonic development. The data clearly indicates that MEHP can negatively impact key developmental milestones and cellular processes in a dose-dependent manner. By utilizing these standardized methods, researchers can further explore the mechanisms of MEHP toxicity and contribute to a more comprehensive understanding of its risks to reproductive health.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Peak Tailing for MEHP-d4 in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the analysis of Mono(2-ethylhexyl) phthalate-d4 (MEHP-d4) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
Peak tailing for acidic compounds like MEHP-d4 in RP-HPLC is a common issue that can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
Question: My MEHP-d4 peak is tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for MEHP-d4, an acidic analyte, in reverse-phase HPLC is typically caused by secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate and Optimize the Mobile Phase pH
The primary cause of peak tailing for acidic compounds is often related to the mobile phase pH. MEHP-d4 contains a carboxylic acid group, and its ionization state is pH-dependent.
-
Solution: Lower the pH of the mobile phase. A pH of around 3.0 is often effective for acidic compounds like MEHP-d4. This can be achieved by adding a small amount of an acid, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), to the aqueous portion of the mobile phase. A buffer, such as a phosphate (B84403) buffer, should be used to maintain a stable pH.[1][2][3][4]
Step 2: Assess the HPLC Column
The choice and condition of the HPLC column are critical for achieving good peak shape.
-
Problem:
-
Secondary Silanol (B1196071) Interactions: Standard silica-based C18 columns can have residual, un-capped silanol groups (-Si-OH) on the surface. These can act as secondary interaction sites for polar analytes, leading to peak tailing.
-
Column Contamination: Accumulation of strongly retained sample components or impurities from the mobile phase on the column can lead to active sites that cause tailing.
-
Column Void: A void at the head of the column can cause band broadening and peak tailing.
-
-
Solution:
-
Use an Appropriate Column: Employ a high-purity, end-capped C18 column. These columns have a lower concentration of residual silanols, minimizing secondary interactions.
-
Column Washing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).
-
Guard Column: Use a guard column with the same stationary phase to protect the analytical column from contaminants.
-
Column Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Step 3: Check for System and Method Issues
Problems with the HPLC system or the analytical method can also contribute to peak tailing.
-
Problem:
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Sample Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
-
Solution:
-
Minimize Tubing: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum.
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to check for overload effects.[5]
-
Match Sample Solvent: Ideally, dissolve the sample in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf or As of 1.0. Values greater than 1.2 are generally considered to be tailing.
Q2: Why is mobile phase pH so important for analyzing acidic compounds like MEHP-d4?
A2: The mobile phase pH dictates the ionization state of acidic analytes. For MEHP-d4, a low pH (e.g., 3.0) ensures the carboxylic acid group is protonated (-COOH), making the molecule less polar. This neutral form has a more consistent interaction with the non-polar C18 stationary phase, resulting in a sharper, more symmetrical peak. At higher pH, the deprotonated, anionic form (-COO⁻) is more prevalent, which can lead to secondary interactions and peak tailing.
Q3: Can the organic modifier in the mobile phase affect peak tailing?
A3: Yes, the choice of organic modifier (typically acetonitrile or methanol) can influence peak shape. Acetonitrile and methanol have different properties and can interact differently with the analyte and the stationary phase. If you are experiencing peak tailing with one solvent, trying the other may improve the peak shape.
Q4: How does a guard column help in preventing peak tailing?
A4: A guard column is a short, disposable column placed before the main analytical column. It is packed with the same stationary phase and acts as a filter, trapping strongly retained or particulate matter from the sample and mobile phase. This prevents contamination of the analytical column, which can be a source of active sites that cause peak tailing.
Q5: All of my peaks are tailing, not just MEHP-d4. What does this suggest?
A5: If all peaks in the chromatogram are tailing, it is likely a system-wide issue rather than a problem specific to the analyte chemistry. Common causes for universal peak tailing include:
-
A void at the column inlet.
-
A partially blocked frit.
-
Excessive extra-column volume in the system.
-
Column contamination.
Data Presentation
The following table summarizes the expected effect of mobile phase pH on the peak shape of an acidic analyte like MEHP-d4.
| Mobile Phase pH | Expected Analyte State | USP Tailing Factor (Tf) | Peak Shape Description |
| 7.0 | Mostly Ionized (Anionic) | > 1.5 | Significant Tailing |
| 5.0 | Partially Ionized | 1.2 - 1.5 | Moderate Tailing |
| 3.0 | Mostly Neutral (Protonated) | 1.0 - 1.2 | Symmetrical Peak |
Experimental Protocols
Detailed Method for the Analysis of MEHP-d4 by Reverse-Phase HPLC
This protocol is based on a validated method for the analysis of MEHP and is suitable for troubleshooting peak tailing issues.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Sodium Phosphate Monobasic (NaH₂PO₄) in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 60 5 100 8 100 8.1 60 | 12 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 235 nm.
-
Sample Preparation: Dissolve the MEHP-d4 standard or sample in the initial mobile phase composition (60:40 Acetonitrile:Buffer).
Mandatory Visualization
Below are diagrams to visualize the troubleshooting workflow and the chemical interactions leading to peak tailing.
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing for MEHP-d4.
Caption: Diagram illustrating the effect of mobile phase pH on MEHP-d4 interactions and peak shape.
References
how to minimize matrix effects in MEHP-d4 analysis of blood samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) in blood samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, leading to inaccurate quantification of MEHP-d4 due to matrix effects.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Why am I observing poor reproducibility and accuracy in my results? | Inconsistent sample preparation, leading to variable matrix effects between samples. Co-elution of interfering substances from the blood matrix can suppress or enhance the analyte signal.[1][2] | - Optimize Sample Preparation: Implement a robust sample preparation method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering components like phospholipids.[3][4] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): MEHP-d4 is itself a deuterated standard. For accurate quantification, ensure it is used consistently across all samples, calibrators, and quality controls to normalize for matrix effects and extraction variability.[5] - Chromatographic Separation: Improve the chromatographic method to separate MEHP-d4 from co-eluting matrix components. |
| My signal intensity for MEHP-d4 is significantly suppressed. | High concentrations of endogenous matrix components, such as phospholipids, are co-eluting with the analyte and competing for ionization in the mass spectrometer source. | - Enhance Sample Cleanup: Switch to a more rigorous sample cleanup technique. For example, if using protein precipitation, consider implementing a more selective method like SPE. - Modify Chromatographic Conditions: Adjust the gradient, change the mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl) to improve separation from interfering compounds. - Dilution: Dilute the sample extract to reduce the concentration of matrix components, though this may impact the limit of quantitation. |
| I am seeing unexpected peaks or high background noise in my chromatogram. | Contamination from laboratory equipment, solvents, or collection tubes. Phthalates are common environmental contaminants. Incomplete removal of proteins and other macromolecules from the blood sample. | - Screen Consumables: Test all tubes, solvents, and collection materials for phthalate (B1215562) contamination before use. - Improve Protein Removal: Ensure the protein precipitation step is efficient. This can involve optimizing the solvent-to-sample ratio and centrifugation conditions. |
| How can I confirm that matrix effects are the cause of my issues? | It is necessary to systematically evaluate the presence and extent of matrix effects. | - Post-Extraction Spike Analysis: Compare the response of MEHP-d4 spiked into a blank matrix extract with the response in a neat solution. A significant difference indicates the presence of matrix effects. - Post-Column Infusion: Infuse a constant concentration of MEHP-d4 post-column while injecting a blank, extracted blood sample to observe any signal suppression or enhancement at the retention time of the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective sample preparation technique to minimize matrix effects for MEHP-d4 in blood?
Solid Phase Extraction (SPE) is generally considered a highly effective technique for minimizing matrix effects in complex biological matrices like blood. It provides superior cleanup compared to simpler methods like protein precipitation by selectively isolating the analytes and removing a larger portion of interfering substances. Liquid-Liquid Extraction (LLE) is another robust alternative.
Q2: Why is a stable isotope-labeled internal standard like MEHP-d4 used, and is it sufficient to overcome all matrix effects?
A stable isotope-labeled internal standard (SIL-IS) like MEHP-d4 is crucial because it has nearly identical chemical and physical properties to the non-labeled analyte (MEHP). This allows it to co-elute and experience similar matrix effects and extraction inefficiencies, enabling accurate correction and quantification. While a SIL-IS is the gold standard for compensating for matrix effects, it may not completely eliminate them if the matrix effect is severe or if the internal standard and analyte do not behave identically under all conditions. Therefore, optimizing sample preparation and chromatography remains essential.
Q3: Can I analyze both free and conjugated MEHP in blood samples?
Yes. Phthalate metabolites in blood can exist in both free and conjugated forms (e.g., glucuronides). To measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase is required before sample extraction to cleave the conjugate and release the free form.
Q4: What are typical LC-MS/MS parameters for MEHP analysis?
-
Column: A C18 or phenyl-hexyl column is commonly used for the separation of phthalate metabolites.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with a small amount of acidifier like formic or acetic acid, is typical.
-
Ionization: Electrospray ionization (ESI) in negative mode is generally preferred for the analysis of phthalate monoesters like MEHP.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection.
Q5: How can I prevent contamination during sample collection and preparation?
Phthalates are ubiquitous in the laboratory environment. To avoid contamination, use glass or polypropylene (B1209903) materials that are pre-screened for phthalate content. Avoid using any plastics, especially PVC, that may leach phthalates. It is also good practice to run procedural blanks with each batch of samples to monitor for contamination.
Data Presentation
The following table summarizes recovery data for phthalate metabolites from serum using a Solid Phase Extraction (SPE) method, demonstrating the efficiency of this technique.
| Analyte | Spiked Concentration (µg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Phthalate Metabolite Mix 1 | 2.5 | 63.0 - 97.7 | 1.9 - 19.1 |
| Phthalate Metabolite Mix 2 | 5.0 | 63.0 - 97.7 | 1.9 - 19.1 |
| Phthalate Metabolite Mix 3 | 10.0 | 63.0 - 97.7 | 1.9 - 19.1 |
| Data adapted from a study on the determination of phthalate esters and their metabolites in blood. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is designed for the extraction of MEHP and other phthalate metabolites from blood serum or plasma.
-
Sample Pre-treatment and Enzymatic Hydrolysis:
-
To a 1 mL blood serum sample, add 50 µL of an internal standard spiking solution (containing MEHP-d4).
-
Add 250 µL of acetate (B1210297) buffer (pH 5.2).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex the sample and incubate at 37°C for 12 hours to deconjugate the metabolites.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., HLB) with 3 mL of methanol followed by 3 mL of purified water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of methanol or acetonitrile.
-
-
Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: ACQUITY BEH Phenyl column (2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.02% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: Optimized for the specific instrument (e.g., 150°C).
-
Desolvation Temperature: Optimized for the specific instrument (e.g., 400°C).
-
MRM Transitions: Specific precursor and product ions for MEHP and MEHP-d4 should be optimized.
-
Visualizations
Caption: A flowchart for troubleshooting matrix effects in MEHP-d4 analysis.
References
optimizing electrospray ionization (ESI) source for MEHP-d4 detection
Welcome to the technical support center for the optimization of electrospray ionization (ESI) for the detection of Mono(2-ethylhexyl) phthalate-d4 (MEHP-d4). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on methodology, troubleshooting, and frequently asked questions (FAQs) to ensure accurate and sensitive detection of MEHP-d4 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for MEHP-d4 detection?
A1: Negative ion mode is generally the preferred choice for the analysis of MEHP-d4 and other phthalate (B1215562) monoesters. This is because the carboxylic acid group on these molecules is readily deprotonated, forming a stable negative ion [M-H]-, which leads to enhanced sensitivity and signal intensity.
Q2: What are the common sources of background contamination in MEHP-d4 analysis?
A2: Phthalates are ubiquitous environmental contaminants, and background contamination is a significant challenge in their analysis. Common sources include plastic labware (e.g., pipette tips, centrifuge tubes, vials), solvents, reagents, and even the LC system tubing. It is crucial to use high-purity, LC-MS grade solvents and minimize the use of plastics wherever possible. Glassware should be meticulously cleaned to avoid contamination.
Q3: How can I minimize matrix effects when analyzing MEHP-d4 in biological samples?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, can significantly impact the accuracy and precision of your results.[1][2] To mitigate these effects, it is essential to have a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Additionally, optimizing chromatographic separation to ensure that MEHP-d4 elutes in a region free from major matrix components is critical. The use of a deuterated internal standard like MEHP-d4 itself is a key strategy to compensate for matrix effects.
Q4: What are the expected MRM transitions for MEHP-d4?
A4: For MEHP-d4, the deprotonated molecule [M-H]- is the precursor ion. The specific product ions will depend on the collision energy and the instrument used. However, a common transition for MEHP is the fragmentation of the ester side chain. For MEHP-d4, you would expect a shift in the m/z of the precursor and any fragments containing the deuterium (B1214612) labels. It is recommended to optimize the MRM transitions by infusing a standard solution of MEHP-d4 and performing a product ion scan to identify the most abundant and stable fragment ions.
Q5: Should I be concerned about the stability of MEHP-d4 in my samples?
A5: While MEHP is a metabolite and generally stable, proper sample storage is crucial. Biological samples should be stored at low temperatures (e.g., -80°C) to prevent degradation. It is also advisable to process samples as soon as possible after collection. When preparing standards and working solutions, ensure they are stored appropriately and check for any signs of degradation over time.
ESI Source Parameter Optimization
Optimizing the ESI source parameters is a critical step to achieve maximum sensitivity for MEHP-d4 detection. The following table provides a starting point for optimization. Note that optimal values can vary between different mass spectrometer models and should be determined empirically.
| Parameter | Typical Starting Range (Negative Ion Mode) | Notes |
| Capillary Voltage | -2.5 to -4.5 kV | Too low of a voltage can result in poor ionization efficiency, while excessively high voltage may lead to in-source fragmentation or instability. |
| Nebulizer Gas Pressure | 30 - 50 psi | This parameter affects the droplet size of the electrospray. Higher pressure generally leads to smaller droplets and better desolvation. |
| Drying Gas Flow Rate | 8 - 15 L/min | The drying gas aids in the desolvation of the ESI droplets. The optimal flow rate will depend on the solvent composition and flow rate from the LC. |
| Drying Gas Temperature | 250 - 400 °C | Higher temperatures can improve desolvation but may also cause thermal degradation of the analyte if set too high. |
| Sheath Gas Flow Rate | 8 - 12 L/min | Sheath gas helps to focus the ESI plume and can improve ion sampling into the mass spectrometer. |
| Sheath Gas Temperature | 250 - 350 °C | Similar to the drying gas temperature, this parameter aids in desolvation. |
Experimental Protocols
Protocol 1: Sample Preparation from Urine using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for the extraction of MEHP from urine samples. It is recommended to use MEHP-d4 as an internal standard, which should be added to the sample before extraction.
Materials:
-
Urine sample
-
MEHP-d4 internal standard solution
-
β-glucuronidase enzyme
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 6.5)
-
SPE cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add the MEHP-d4 internal standard.
-
Add 500 µL of ammonium acetate buffer.
-
Add 10 µL of β-glucuronidase.
-
Vortex and incubate at 37°C for at least 2 hours to deconjugate the glucuronidated metabolites.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 3 mL of acetonitrile or methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, followed by a wash and re-equilibration step.
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be optimized for MEHP-d4 (precursor ion [M-H]- and its most abundant product ion).
-
Collision Energy: To be optimized for the specific MRM transition.
-
Source Parameters: Optimize as described in the table above.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of MEHP-d4.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | 1. Incorrect ESI polarity. 2. Clogged ESI needle. 3. Inefficient ionization. 4. Incorrect MRM transitions. | 1. Ensure the mass spectrometer is in negative ion mode. 2. Clean or replace the ESI needle. 3. Optimize ESI source parameters (capillary voltage, gas flows, temperatures). 4. Confirm and optimize MRM transitions by infusing a standard. |
| High Background/Contamination | 1. Contaminated solvents or reagents. 2. Leaching from plastic labware. 3. Carryover from previous injections. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. 2. Use glass or polypropylene (B1209903) labware that has been tested for phthalate contamination. 3. Implement a robust needle wash protocol and inject blanks between samples. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible injection solvent. 3. Column degradation. | 1. Dilute the sample. 2. Ensure the injection solvent is weaker than or matches the initial mobile phase. 3. Replace the analytical column. |
| Variable Retention Times | 1. Unstable pump flow rate. 2. Column temperature fluctuations. 3. Mobile phase composition changes. | 1. Check the LC pump for leaks and ensure proper solvent degassing. 2. Use a column oven to maintain a stable temperature. 3. Prepare fresh mobile phases and ensure proper mixing. |
| Ion Suppression/Enhancement | 1. Co-eluting matrix components. 2. Inadequate sample cleanup. | 1. Optimize the chromatographic method to separate the analyte from interfering matrix components. 2. Improve the sample preparation method (e.g., by adding a wash step in SPE). |
Visualizations
Caption: Workflow for optimizing ESI-MS parameters for MEHP-d4 detection.
Caption: Troubleshooting flowchart for common issues in MEHP-d4 analysis.
References
preventing contamination during trace-level analysis of Mono-(2-ethylhexyl) phthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) contamination during trace-level analysis.
Troubleshooting Guide
Issue: MEHP detected in blank samples.
This is a common issue in trace-level analysis, indicating the presence of background contamination. Follow these steps to identify and eliminate the source:
-
Isolate the Source: Systematically evaluate each component of your analytical workflow.
-
Solvents and Reagents: Analyze each solvent and reagent individually. High-purity solvents can still contain trace levels of phthalates.[1][2] Consider re-distilling solvents in an all-glass apparatus for highly sensitive analyses.[1]
-
Laboratory Consumables: Test leachates from all plasticware, including pipette tips, vials, and tubing.[2] Whenever feasible, substitute plastic items with glassware.[1]
-
Instrumentation: Phthalates can leach from plastic components within the analytical instrument, such as solvent lines and seals. Flush the system thoroughly with a sequence of solvents.
-
-
Systematic Cleaning: Once a potential source is identified, implement a rigorous cleaning protocol. For persistent contamination, a more aggressive cleaning regimen may be necessary.
-
Environmental Factors: Consider contamination from the laboratory environment itself. Phthalates are present in flooring, paints, and cables and can settle as dust. Maintain a clean workspace and consider using a fume hood or clean bench with HEPA filtration for sample preparation.
Issue: Inconsistent MEHP levels in replicate samples.
Sporadic contamination is often introduced during sample handling and preparation.
-
Review Handling Procedures:
-
Gloves: Use nitrile gloves, as vinyl gloves are a significant source of phthalate contamination.
-
Pipette Tips: Utilize phthalate-free pipette tips.
-
Sealing Films: Avoid using Parafilm®, which is a known source of phthalate leaching. Use glass stoppers or baked aluminum foil instead.
-
Solid Phase Extraction (SPE) Cartridges: Run a blank through the SPE cartridge to check for contamination. Consider pre-washing the cartridges if necessary.
-
Issue: High background noise in chromatograms.
High background noise can mask the signal of your analyte.
-
Instrument Cleaning: Clean the instrument's ion source, as contaminants can accumulate there. Follow the manufacturer's instructions for cleaning.
-
Mobile Phase Flush: For LC-MS systems, flushing the column and flow path with a high-organic mobile phase for an extended period can help remove adsorbed phthalates.
-
Column Bake-out (for GC-MS): After analyzing high-concentration samples, bake out the column at a high temperature (below the column's maximum limit) to remove adsorbed compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of MEHP and other phthalate contamination in a laboratory?
A1: Phthalates are ubiquitous in the lab environment. Common sources include:
-
Laboratory Air and Dust: Phthalates from building materials, furniture, and equipment can contaminate samples.
-
Solvents and Reagents: Even high-purity grades can contain trace phthalate impurities.
-
Plastic Consumables: Many lab items, such as pipette tips, vials, tubing (especially PVC), and gloves, can leach phthalates.
-
Glassware: Improperly cleaned glassware can be a significant source of contamination.
-
Instrumentation: Plastic components within analytical instruments, like tubing and seals, can leach phthalates into the solvent path.
Q2: What is the best way to clean glassware for trace phthalate analysis?
A2: A rigorous cleaning procedure is crucial. A recommended protocol is as follows:
-
Rinse glassware with the last solvent used.
-
Wash with a laboratory-grade detergent in hot water.
-
Rinse thoroughly with tap water, followed by deionized water.
-
Rinse with a high-purity solvent such as acetone (B3395972) or hexane.
-
For stubborn contamination, a rinse with 30% nitric acid followed by a rinse with 2M NH4OH can be effective.
-
Dry glassware in an oven at a high temperature (e.g., 120°C overnight) and store it covered with baked aluminum foil to prevent contamination from dust.
Q3: Can my choice of laboratory gloves contribute to phthalate contamination?
A3: Yes, this is a critical factor. Vinyl gloves are a major source of phthalate contamination and should be avoided. Nitrile gloves are a much safer alternative for trace-level phthalate analysis.
Q4: How can I minimize contamination from my LC-MS or GC-MS system?
A4: To minimize instrument-based contamination:
-
Use PEEK or stainless steel tubing where possible, but be aware that phthalates can accumulate in PEEK tubing over time.
-
Regularly clean the injection port and liner, especially for GC-MS.
-
Flush the entire system with appropriate solvents, particularly between analyses of high and low concentration samples.
-
For LC-MS, consider installing an isolator or trap column before the injector to capture contaminants from the mobile phase.
-
If contamination persists, follow the manufacturer's guidelines for cleaning the ion source.
Q5: What should I do if I've tried everything and still see background MEHP?
A5: If a consistent, low-level background is unavoidable after extensive troubleshooting:
-
Background Subtraction: As a last resort, you can measure the average background level from multiple blank injections and subtract this value from your sample measurements. This should be done with caution and is not a substitute for minimizing contamination.
-
Dedicated Equipment: If feasible, dedicate a set of glassware and lab equipment solely for phthalate analysis to prevent cross-contamination.
Quantitative Data on Phthalate Leaching
The following tables summarize typical concentration levels of common phthalates from various laboratory sources. These values can vary significantly between different laboratories, brands, and even batches.
Table 1: Leaching of Phthalates from Laboratory Consumables
| Laboratory Consumable | Phthalate Detected | Maximum Leaching Level |
| Plastic Syringes | DMP, DBP, DEHP | Traces to significant levels identified |
| Pipette Tips | DEHP | 0.36 µg/cm² |
| DINP | 0.86 µg/cm² | |
| Plastic Filter Holders (PTFE) | DBP | 2.49 µg/cm² |
| Plastic Filter Holders (Regenerated Cellulose) | DBP | 0.61 µg/cm² |
| Plastic Filter Holders (Cellulose Acetate) | DMP | 5.85 µg/cm² |
| Parafilm® | DEHP | Up to 0.50 µg/cm² |
Source: Data compiled from a study on laboratory equipment.
Experimental Protocols
Protocol for Rigorous Cleaning of Laboratory Glassware
-
Initial Rinse: Immediately after use, rinse glassware three times with the solvent that was last used in it.
-
Detergent Wash: Prepare a solution of laboratory-grade, phosphate-free detergent in hot water. Submerge the glassware and scrub all surfaces thoroughly with appropriate brushes.
-
Tap Water Rinse: Rinse the glassware under running tap water for at least one minute, ensuring all detergent residue is removed.
-
Deionized Water Rinse: Rinse the glassware three to five times with deionized water.
-
Solvent Rinse: Rinse the glassware three times with a high-purity volatile organic solvent such as acetone or hexane. This helps to remove any remaining organic residues and aids in drying.
-
Drying: Place the rinsed glassware in an oven set to at least 120°C for a minimum of one hour, or overnight if possible.
-
Storage: Once cooled, immediately cover the openings of the glassware with aluminum foil that has been baked in an oven to remove any organic contaminants. Store in a clean, dust-free environment, such as a designated cabinet.
Visualizations
Troubleshooting Workflow for MEHP Contamination
Caption: Troubleshooting workflow for identifying and eliminating sources of MEHP contamination.
Experimental Workflow for Trace-Level MEHP Analysis
Caption: Recommended experimental workflow to minimize MEHP contamination during trace-level analysis.
References
Technical Support Center: Optimizing MEHP-d4 Recovery from Complex Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Mono(2-ethylhexyl) phthalate-d4 (MEHP-d4) from complex biological matrices such as urine, plasma, and serum.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in recovering MEHP-d4 from biological samples?
A1: Researchers often face challenges such as low recovery rates, high matrix effects, and variability in results. These issues can stem from the complex nature of biological matrices, which contain numerous endogenous substances that can interfere with extraction and analysis. Specific challenges include:
-
Incomplete extraction: Due to its chemical properties, MEHP-d4 may not be fully extracted from the sample matrix using suboptimal methods.[1]
-
Matrix effects: Co-extracted endogenous compounds can suppress or enhance the ionization of MEHP-d4 in the mass spectrometer, leading to inaccurate quantification.
-
Analyte degradation: MEHP-d4 may be susceptible to degradation under certain pH or temperature conditions during sample processing and storage.
-
Adsorption to labware: Phthalates are known to adsorb to plastic and glass surfaces, which can lead to significant analyte loss, particularly at low concentrations.[1]
Q2: Is enzymatic hydrolysis necessary for MEHP-d4 analysis in urine?
A2: Yes, for the determination of total MEHP-d4 in urine, enzymatic hydrolysis is a critical step. MEHP is often conjugated with glucuronic acid in the body to form a more water-soluble metabolite that is excreted in urine.[2] The enzyme β-glucuronidase is used to cleave this conjugate, releasing the free form of MEHP-d4 for extraction and analysis.[2][3]
Q3: What are the key differences between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for MEHP-d4 purification?
A3: Both SPE and LLE are effective methods for extracting MEHP-d4, but they differ in their principles and application.
-
Liquid-Liquid Extraction (LLE) is a traditional method based on the differential solubility of the analyte in two immiscible liquid phases. It can be effective but is often more labor-intensive, may form emulsions, and can consume larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE) utilizes a solid sorbent to retain the analyte while the sample matrix and interfering compounds are washed away. SPE is generally considered more efficient, reproducible, and easier to automate than LLE. It can also provide cleaner extracts, leading to reduced matrix effects.
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of MEHP-d4?
A4: Minimizing matrix effects is crucial for accurate and precise quantification. Strategies include:
-
Improved sample cleanup: Employing a more rigorous extraction method like SPE can significantly reduce matrix components.
-
Chromatographic separation: Optimizing the HPLC/UHPLC method to separate MEHP-d4 from co-eluting interferences is essential.
-
Use of a stable isotope-labeled internal standard: MEHP-d4 itself serves as an excellent internal standard for the analysis of native MEHP, as it co-elutes and experiences similar matrix effects, allowing for accurate correction. When analyzing MEHP-d4 itself, a different internal standard would be needed.
-
Sample dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances.
-
Matrix-matched calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Q5: What are the recommended storage conditions for biological samples containing MEHP-d4?
A5: To ensure the stability of MEHP-d4, proper sample storage is critical. While specific stability studies for MEHP-d4 are limited, general recommendations for phthalate (B1215562) metabolites in biological matrices are as follows:
-
Urine: Samples should be stored frozen, preferably at or below -20°C. For long-term storage, -70°C or lower is recommended.
-
Plasma/Serum: Similar to urine, plasma and serum samples should be stored at -20°C for short-term and -70°C or lower for long-term storage to minimize potential degradation.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. It is advisable to aliquot samples into smaller volumes before freezing.
Troubleshooting Guides
Low Recovery of MEHP-d4
| Potential Cause | Troubleshooting Steps |
| Incomplete Enzymatic Hydrolysis (Urine) | - Verify Enzyme Activity: Ensure the β-glucuronidase is active and from a reliable source. - Optimize Incubation Conditions: Adjust pH (typically 4.5-6.8), temperature (e.g., 37-60°C), and incubation time (can range from 30 minutes to several hours) to ensure complete hydrolysis. - Enzyme Concentration: Ensure an adequate concentration of the enzyme is used. |
| Suboptimal Solid-Phase Extraction (SPE) | - Sorbent Selection: For hydrophobic compounds like MEHP-d4, C18 or polymeric sorbents like HLB are suitable choices. - Conditioning and Equilibration: Ensure proper wetting of the sorbent with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution similar to the sample matrix. - Sample Loading: Use a slow and consistent flow rate (e.g., 1-2 mL/min) to allow for sufficient interaction between MEHP-d4 and the sorbent. - Wash Step: The wash solvent should be strong enough to remove interferences but not elute MEHP-d4. A common approach is a water/methanol (B129727) mixture. - Elution: Use a sufficiently strong organic solvent (e.g., acetonitrile, ethyl acetate) to ensure complete elution of MEHP-d4 from the sorbent. Consider multiple small-volume elutions. |
| Inefficient Liquid-Liquid Extraction (LLE) | - Solvent Selection: Choose an organic solvent with appropriate polarity to effectively extract MEHP-d4 (e.g., hexane, ethyl acetate (B1210297), or a mixture). - pH Adjustment: Adjust the pH of the aqueous phase to ensure MEHP-d4 is in a non-ionized state, which enhances its partitioning into the organic phase. - Extraction Repetition: Perform the extraction multiple times with fresh solvent to improve recovery. - Emulsion Formation: To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or filtering through a glass wool plug. |
| Adsorption to Labware | - Use silanized glassware or polypropylene (B1209903) labware to minimize adsorption. - Rinse all glassware with a high-purity solvent before use. |
High Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup | - Switch from a simpler extraction method like protein precipitation to a more robust one like SPE or LLE. - Optimize the wash step in your SPE protocol to remove more interfering compounds. |
| Co-elution with Interfering Compounds | - Modify the LC gradient to improve the separation of MEHP-d4 from matrix components. - Consider using a different stationary phase for your analytical column. |
| Ionization Suppression or Enhancement | - If using electrospray ionization (ESI), try switching to atmospheric pressure chemical ionization (APCI) if your instrument allows, as it can be less susceptible to matrix effects for certain compounds. - Dilute the final extract to reduce the concentration of interfering species, if sensitivity is not a limiting factor. |
Quantitative Data Summary
The following table summarizes reported recovery rates for MEHP and similar phthalate metabolites from biological matrices using different extraction techniques. Note that recovery can be highly dependent on the specific matrix, protocol, and analytical method used.
| Analyte | Matrix | Extraction Method | Reported Recovery (%) | Reference |
| MEHP | Serum | Column-switching LC-MS/MS | 72.5 - 130.5 | |
| MEHP | Urine | Column-switching LC-MS/MS | >87 | |
| Doxycycline | Urine, Blood Plasma | Ferrofluidic hydrophobic deep eutectic solvent based LLE | 86.7 - 97.5 | |
| Piroxicam and Meloxicam | Urine | Salt-Induced Homogeneous LLE | 87.3 - 114.9 | |
| Omarigliptin | Human Plasma | LLE | 87.5 - 89.7 | |
| Various Drugs | Plasma | SPE (Oasis PRiME HLB) | Generally >80 | |
| ¹⁴C-labeled organosiloxanes (D4, D5) | Rat Urine | SPE (ENV+) | >90 | |
| ¹⁴C-labeled organosiloxanes (D5 metabolites) | Plasma | SPE (ENV+) | ~66 |
Experimental Protocols
Detailed Methodology for Enzymatic Hydrolysis of MEHP-d4 Glucuronide in Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at approximately 2000 x g for 10 minutes to pellet any precipitates.
-
-
Hydrolysis Procedure:
-
To a clean glass tube, add 1 mL of the urine supernatant.
-
Add an appropriate volume of an internal standard solution if MEHP-d4 is the analyte of interest.
-
Add a buffer solution to adjust the pH to the optimal range for the chosen β-glucuronidase (typically pH 4.5-6.8). A common choice is a 1 M ammonium (B1175870) acetate buffer.
-
Add the β-glucuronidase solution (e.g., from E. coli). The amount of enzyme will depend on its activity and should be optimized. A typical starting point is 10-30 µL of a solution with an activity of ~140 U/mg.
-
Vortex the mixture gently.
-
Incubate the sample. Incubation conditions can vary, with common parameters being 37°C for 2-4 hours or 60°C for 120 minutes. Shorter incubation times (e.g., 10-30 minutes) may be possible with newer recombinant enzymes at room temperature or slightly elevated temperatures.
-
After incubation, stop the reaction by adding an acid (e.g., formic acid) or by immediately proceeding to the extraction step.
-
Detailed Methodology for Solid-Phase Extraction (SPE) of MEHP-d4
This protocol is a general guideline for a reversed-phase SPE cartridge (e.g., C18 or HLB).
-
Cartridge Conditioning:
-
Pass 3-5 mL of an organic solvent such as methanol through the cartridge to wet the sorbent.
-
Do not allow the sorbent to dry.
-
-
Cartridge Equilibration:
-
Pass 3-5 mL of deionized water or a buffer matching the pH of the sample through the cartridge.
-
Ensure a small amount of liquid remains on top of the sorbent bed to prevent it from drying out.
-
-
Sample Loading:
-
Load the pre-treated (and hydrolyzed, if urine) sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3-5 mL of a weak solvent mixture to remove polar interferences. A common choice is a mixture of water and a small percentage of methanol (e.g., 5-10%).
-
-
Drying (Optional but Recommended):
-
Dry the cartridge by passing air or nitrogen through it for 5-10 minutes to remove residual water, which can improve the elution of the hydrophobic analyte.
-
-
Elution:
-
Elute the MEHP-d4 from the cartridge with 2-5 mL of a strong organic solvent such as acetonitrile, ethyl acetate, or a mixture.
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for MEHP-d4 analysis in urine.
Caption: Troubleshooting logic for low MEHP-d4 recovery.
References
addressing calibration curve non-linearity for MEHP-d4 quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calibration curve non-linearity during the quantification of Mono(2-ethylhexyl) phthalate-d4 (MEHP-d4) using LC-MS/MS.
Troubleshooting Guide
This section addresses specific issues that can lead to non-linear calibration curves in MEHP-d4 analysis.
Question: My calibration curve for MEHP-d4 is non-linear. What are the common causes and how can I fix this?
Answer:
Non-linearity in your calibration curve can arise from several sources, ranging from sample preparation to data analysis. A systematic approach is recommended to identify and resolve the issue. Below are the most common causes and their corresponding solutions.
Diagram: Troubleshooting Workflow for Calibration Curve Non-Linerity
Caption: A flowchart outlining the systematic process for troubleshooting non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a non-linear calibration curve for MEHP-d4 at high concentrations?
A1: The most common reason for non-linearity at high concentrations is detector or ionization source saturation.[1][2] When the concentration of MEHP-d4 is too high, the mass spectrometer's detector can become overwhelmed, leading to a response that is no longer proportional to the concentration. Similarly, the electrospray ionization (ESI) source can become saturated at high analyte concentrations.[3] To address this, you can dilute your higher concentration standards and samples to fall within the linear range of the detector.[1]
Q2: How do matrix effects contribute to calibration curve non-linearity and how can I mitigate them?
A2: Matrix effects occur when components in the sample matrix (e.g., urine, serum) interfere with the ionization of MEHP-d4, causing ion suppression or enhancement.[1] This can lead to a non-linear response, especially if the effect is concentration-dependent. To mitigate matrix effects, consider the following:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.
-
Stable Isotope-Labeled Internal Standard: The use of MEHP-d4 as an internal standard is a key strategy to compensate for matrix effects, as it should be affected similarly to the native analyte. However, ensure consistent spiking across all samples and standards.
Q3: Can my sample and standard preparation procedures affect linearity?
A3: Absolutely. Inaccurate preparation of stock solutions or serial dilutions of your calibration standards is a primary source of non-linearity. It is crucial to use calibrated pipettes and high-purity solvents. Also, assess the stability of MEHP and MEHP-d4 in your sample matrix and under your storage conditions, as degradation can affect the response.
Q4: What is carryover and how can I prevent it?
A4: Carryover occurs when residual analyte from a high-concentration sample is carried over to the subsequent injection, artificially inflating the response of the next sample. To prevent this, implement a robust needle wash protocol between injections using a strong solvent to remove any residual MEHP-d4.
Q5: When should I consider using a weighted regression model for my calibration curve?
A5: If you have addressed the potential instrumental and sample-related causes of non-linearity and the issue persists, a non-linear regression model may be appropriate. A quadratic fit is sometimes used, but a more common and often preferred approach for bioanalytical assays is a linear weighted regression (e.g., 1/x or 1/x²). Weighting gives less importance to the higher concentration points, which often have larger absolute errors, and can provide a more accurate fit for the lower end of the curve.
Quantitative Data Summary
The following tables summarize typical performance data for LC-MS/MS methods for MEHP quantification, which can be used as a benchmark for method validation.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) for MEHP
| Matrix | Linearity Range (ng/mL) | R² | LLOQ (ng/mL) | Reference |
| Urine | 0.01 - 0.1 | > 0.99 | 0.01 - 0.1 | |
| Urine | Not specified | > 0.99 | 0.15 - 1.1 | |
| Urine | Not specified | Not specified | 0.05 | |
| Serum | Not specified | Not specified | 5.0 |
Table 2: Recovery of MEHP using Different Extraction Methods
| Matrix | Extraction Method | Recovery (%) | Reference |
| Urine | Solid Phase Extraction (SPE) | 84.1 | |
| Urine | Liquid-Liquid Extraction (LLE) | 77.4 | |
| Serum | Liquid-Liquid Extraction (LLE) | 101 ± 5.7 |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for MEHP in Urine
This protocol provides a general procedure for the extraction of MEHP from urine samples. Optimization may be required based on your specific instrumentation and sample characteristics.
Diagram: SPE Workflow for MEHP in Urine
References
- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. New SPE-LC-MS/MS method for the simultaneous determination in urine of 22 metabolites of DEHP and alternative plasticizers from PVC medical devices [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Ion Suppression for MEHP-d4 in LC-MS/MS
Welcome to the technical support center dedicated to addressing challenges related to ion suppression for Mono(2-ethyl-5-hydroxyhexyl) phthalate-d4 (MEHP-d4) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for MEHP-d4 analysis?
Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, MEHP-d4, in the ion source of a mass spectrometer.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization, leading to a decreased signal intensity.[3][4] For a deuterated internal standard like MEHP-d4, which is expected to mimic the behavior of the native analyte (MEHP), significant ion suppression can compromise the accuracy and precision of quantitative results.[1]
Q2: How can I detect ion suppression in my MEHP-d4 analysis?
A common method to identify and locate regions of ion suppression is the post-column infusion experiment . This involves infusing a constant flow of MEHP-d4 solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A drop in the baseline signal of the infused MEHP-d4 at a specific retention time indicates the presence of co-eluting matrix components that cause ion suppression.
Q3: What are the primary causes of ion suppression for MEHP-d4?
Ion suppression for MEHP-d4, a metabolite of the plasticizer DEHP, can originate from various sources within the sample matrix and the analytical system itself. The primary causes include:
-
Endogenous matrix components: Biological samples like plasma and urine contain a high concentration of salts, proteins, and phospholipids (B1166683) that can co-elute with MEHP-d4 and interfere with its ionization.
-
Exogenous contaminants: Phthalates are ubiquitous environmental contaminants and can be introduced during sample collection and preparation from plastic labware. These can co-elute and cause suppression.
-
Mobile phase additives: Non-volatile buffers or additives in the mobile phase can accumulate in the ion source and reduce ionization efficiency.
-
High concentrations of the native analyte (MEHP): At high concentrations, the native MEHP can compete with MEHP-d4 for ionization, leading to suppression of the internal standard signal.
Q4: Can the choice of ionization technique affect ion suppression for MEHP-d4?
Yes, the ionization source can significantly influence the extent of ion suppression. Electrospray ionization (ESI) is commonly used for the analysis of phthalate (B1215562) metabolites but is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If significant ion suppression is encountered with ESI, switching to APCI, if compatible with MEHP-d4's chemical properties, could be a viable strategy to mitigate these effects.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to ion suppression of MEHP-d4.
Issue 1: Low or Inconsistent MEHP-d4 Signal Intensity
A diminished or variable signal for the internal standard can lead to inaccurate quantification.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low or inconsistent MEHP-d4 signal intensity.
Recommended Actions:
-
Verify Internal Standard Concentration: Ensure the MEHP-d4 spiking solution is at the correct concentration and has not degraded.
-
Perform Post-Column Infusion: Use the protocol below to confirm and identify the retention time of ion suppression.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): Offers superior cleanup compared to simple protein precipitation by selectively isolating the analyte.
-
Liquid-Liquid Extraction (LLE): Effective at removing salts and highly polar interferences.
-
-
Optimize Chromatographic Separation:
-
Gradient Modification: Adjust the mobile phase gradient to separate the MEHP-d4 peak from interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency.
-
-
Clean the Ion Source: Contamination in the ion source can lead to poor signal intensity. Regular cleaning is crucial.
Issue 2: Inconsistent Analyte/Internal Standard Response Ratio
Variability in the peak area ratio of MEHP to MEHP-d4 across a batch can indicate inconsistent ion suppression.
Troubleshooting Workflow:
Caption: A systematic approach to addressing inconsistent analyte to internal standard response ratios.
Recommended Actions:
-
Evaluate Matrix Effects: Analyze samples from different lots or sources to assess the variability of ion suppression.
-
Use Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a blank matrix that is representative of the study samples to normalize the effects of ion suppression.
-
Consider Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Implement Robust Sample Preparation: A consistent and efficient sample preparation method, such as SPE, will minimize variability in matrix effects between samples.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Detection
Objective: To identify the chromatographic regions where ion suppression occurs.
Materials:
-
MEHP-d4 standard solution (e.g., 100 ng/mL in mobile phase)
-
Syringe pump
-
T-connector
-
Blank matrix extract (prepared using your standard sample preparation method)
-
LC-MS/MS system
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the T-connector.
-
Connect the syringe pump outlet to the other inlet of the T-connector.
-
Connect the outlet of the T-connector to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the MEHP-d4 standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the MEHP-d4 solution and acquire data in MRM mode for MEHP-d4. A stable baseline should be observed.
-
-
Sample Injection:
-
Inject a blank matrix extract onto the LC system.
-
-
Data Analysis:
-
Monitor the MEHP-d4 signal. A significant drop in the baseline signal indicates the retention time(s) where matrix components are eluting and causing ion suppression.
-
Protocol 2: Comparison of Sample Preparation Techniques
Objective: To evaluate the effectiveness of different sample preparation methods in reducing ion suppression.
Materials:
-
Pooled blank matrix (e.g., plasma, urine)
-
MEHP and MEHP-d4 standards
-
Protein Precipitation (PPT) reagents (e.g., acetonitrile, methanol)
-
Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)
-
Solid-Phase Extraction (SPE) cartridges and reagents
Procedure:
-
Spike the blank matrix with a known concentration of MEHP and MEHP-d4.
-
Divide the spiked matrix into three aliquots.
-
Process each aliquot using one of the following methods:
-
Protein Precipitation: Add 3 volumes of cold acetonitrile, vortex, centrifuge, and analyze the supernatant.
-
Liquid-Liquid Extraction: Perform LLE according to a validated protocol.
-
Solid-Phase Extraction: Process the sample using an appropriate SPE cartridge and protocol.
-
-
Analyze the final extracts by LC-MS/MS.
-
Compare the peak areas and signal-to-noise ratios for MEHP and MEHP-d4 obtained from each method.
Data Presentation:
| Sample Preparation Method | MEHP Peak Area (Arbitrary Units) | MEHP-d4 Peak Area (Arbitrary Units) | Signal-to-Noise (MEHP) |
| Protein Precipitation | 50,000 | 55,000 | 80 |
| Liquid-Liquid Extraction | 150,000 | 160,000 | 250 |
| Solid-Phase Extraction | 250,000 | 260,000 | 500 |
Note: The above data is illustrative. Actual results will vary based on the matrix and specific protocols used.
Summary of Strategies to Reduce Ion Suppression for MEHP-d4
| Strategy | Approach | Key Considerations |
| Sample Preparation | Protein Precipitation (PPT) | Simple and fast, but may not effectively remove phospholipids and salts. |
| Liquid-Liquid Extraction (LLE) | Effective for removing salts and highly polar interferences. | |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts by selectively removing a wide range of interferences. | |
| Chromatography | Gradient Optimization | Separate MEHP-d4 from co-eluting matrix components. |
| Column Selection | Use a column with different selectivity (e.g., Phenyl-Hexyl) to improve separation. | |
| Flow Rate Reduction | Can improve ionization efficiency. | |
| Methodological | Matrix-Matched Calibrants | Compensates for consistent matrix effects. |
| Sample Dilution | Reduces the concentration of interfering species. | |
| Ionization Source | Consider APCI as it is generally less prone to ion suppression than ESI. |
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify, understand, and mitigate ion suppression for MEHP-d4, leading to more accurate and reliable quantitative results in their LC-MS/MS analyses.
References
Technical Support Center: Optimizing MEHP-d4 Analysis in Tandem Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing fragmentation parameters for the analysis of Mono(2-ethylhexyl) phthalate-d4 (MEHP-d4) using tandem mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for MEHP-d4 in tandem mass spectrometry?
For MEHP-d4, the deuterated internal standard for MEHP, the precursor ion is generally the [M-H]⁻ ion in negative ion mode electrospray ionization (ESI). The exact m/z will depend on the specific deuteration pattern of the standard. Common product ions result from the fragmentation of the ester side chain. It is crucial to perform a full scan or product ion scan on an MEHP-d4 standard to determine the most abundant and stable precursor and product ions for your specific instrument and conditions.
Q2: Which ionization technique is most suitable for MEHP-d4 analysis?
Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of phthalate (B1215562) monoesters like MEHP.[1] This technique typically provides a strong signal for the deprotonated molecule [M-H]⁻, which serves as an excellent precursor ion for MS/MS analysis.
Q3: How does the optimization of collision energy impact the analysis of MEHP-d4?
Optimizing the collision energy (CE) is critical for maximizing the signal intensity of the desired product ions.[2] An insufficient CE will result in poor fragmentation of the precursor ion, leading to a weak product ion signal. Conversely, excessive CE can cause extensive fragmentation, diminishing the intensity of the specific product ion being monitored. Each precursor-to-product ion transition has a unique optimal collision energy that must be determined empirically to achieve the highest sensitivity.[2][3]
Q4: What are the key parameters to optimize for MEHP-d4 fragmentation in a triple quadrupole mass spectrometer?
The primary parameters to optimize for Multiple Reaction Monitoring (MRM) experiments on a triple quadrupole instrument are:
-
Precursor and Product Ion Selection: Identifying the most intense and specific parent and fragment ions.
-
Collision Energy (CE): The voltage applied to the collision cell to induce fragmentation. This is arguably the most critical parameter for maximizing product ion intensity.[2]
-
Cone Voltage (or equivalent): This voltage influences the initial ionization and transfer of ions into the mass spectrometer and can affect the precursor ion intensity.
-
Collision Gas Pressure: The pressure of the inert gas (e.g., argon) in the collision cell can influence the efficiency of fragmentation.
Troubleshooting Guide
Problem 1: Low or no signal for MEHP-d4.
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Infuse a standard solution of MEHP-d4 and perform a product ion scan to confirm the correct precursor and product ions. |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment by ramping the CE and monitoring the intensity of the product ion to find the optimal value. |
| Poor Ionization | Check the ESI source parameters. Ensure the spray is stable. Clean the ion source if necessary. |
| Sample Preparation Issues | Verify the extraction and sample preparation procedure to ensure MEHP-d4 is not being lost. |
| Instrument Contamination | Run a blank to check for contamination. If present, clean the system. |
Problem 2: High background noise or interfering peaks.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Optimize the chromatographic separation to resolve MEHP-d4 from interfering matrix components. Consider using a more selective sample preparation technique. |
| Contaminated Solvents or System | Run solvent blanks to identify the source of contamination. Replace solvents and clean the LC and MS systems if necessary. |
| Non-Specific Fragmentation | Re-optimize collision energy. A slightly lower CE might reduce non-specific fragmentation. |
Problem 3: Poor peak shape or inconsistent retention time.
| Possible Cause | Troubleshooting Step |
| Chromatographic Issues | Check the LC column for degradation. Ensure the mobile phase composition is correct and properly degassed. |
| Injector Problems | Inspect the injector for blockages or leaks. Ensure the correct injection volume is being used. |
| Inconsistent Temperature | Verify that the column oven temperature is stable. |
Quantitative Data Summary
The optimal fragmentation parameters for MEHP-d4 are instrument-dependent. The following table provides a set of hypothetical starting parameters for method development. It is essential to empirically determine the optimal values on your specific mass spectrometer.
| Precursor Ion (m/z) | Product Ion (m/z) | Example Cone Voltage (V) | Example Collision Energy (eV) |
| 281.2 | 136.1 | 30 | 15 |
| 281.2 | 121.1 | 30 | 25 |
Experimental Protocols
Protocol for Optimizing Collision Energy for an MEHP-d4 MRM Transition
This protocol describes the process of determining the optimal collision energy for a specific MRM transition of MEHP-d4 using infusion.
-
Prepare a Standard Solution: Prepare a solution of MEHP-d4 in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration that provides a stable and robust signal (e.g., 100 ng/mL).
-
Infuse the Standard: Infuse the MEHP-d4 solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Set Up the Mass Spectrometer:
-
Set the mass spectrometer to operate in negative ESI mode.
-
Tune the instrument for the mass range of interest.
-
Select the precursor ion for MEHP-d4 (e.g., m/z 281.2).
-
Select the product ion to be monitored (e.g., m/z 136.1).
-
-
Perform the Collision Energy Ramp:
-
Create a method that ramps the collision energy across a relevant range (e.g., 5 to 40 eV in 1-2 eV increments) while continuously monitoring the intensity of the selected product ion.
-
-
Analyze the Data:
-
Plot the intensity of the product ion as a function of the collision energy. This generates a "breakdown curve."
-
The optimal collision energy is the value that produces the maximum product ion intensity.
-
-
Verify with a Quantifier/Qualifier Ratio: If monitoring two product ions, repeat the optimization for the second transition. The optimal CE for each transition will likely be different.
Visualizations
Caption: A flowchart illustrating the systematic process for optimizing fragmentation parameters for MEHP-d4 analysis.
Caption: A decision tree to guide troubleshooting efforts when encountering low signal intensity for MEHP-d4.
References
selecting the appropriate internal standard for MEHP analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for the analysis of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP).
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) crucial for MEHP analysis?
An internal standard is essential in quantitative MEHP analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision.[1] It is a compound of known concentration added to every sample, calibrator, and quality control sample. The IS helps to correct for variations that can occur during sample preparation, injection, and instrument analysis, such as:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., urine, plasma) can enhance or suppress the ionization of MEHP, leading to inaccurate quantification. An ideal IS experiences the same matrix effects as MEHP, allowing for reliable correction.[2]
-
Analyte Loss: MEHP can be lost during sample extraction and handling steps. An IS that behaves similarly to MEHP will be lost proportionally, enabling accurate quantification of the original concentration.
-
Instrument Variability: Fluctuations in instrument performance, such as injection volume inconsistencies or changes in detector response, can affect results. The IS response is used to normalize the MEHP response, minimizing the impact of this variability.
Q2: What are the main types of internal standards used for MEHP analysis?
There are two primary types of internal standards used in MEHP analysis:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[3] A SIL-IS is a synthetic version of MEHP where one or more atoms (typically hydrogen) are replaced with a heavier stable isotope (e.g., deuterium (B1214612) (²H or D) or carbon-13 (¹³C)). For MEHP, deuterated MEHP ([²H₄]MEHP) is commonly used.[4]
-
Structural Analog Internal Standards: These are compounds that have a chemical structure similar to MEHP but are not isotopically labeled. The selection of a suitable structural analog is critical and should be based on similar physicochemical properties to ensure it behaves similarly to MEHP during analysis.[1]
Q3: Which type of internal standard is recommended for MEHP analysis and why?
For the most accurate and reliable quantification of MEHP, a stable isotope-labeled (SIL) internal standard , such as deuterated MEHP ([²H₄]MEHP), is strongly recommended.
Here's why SIL-IS are superior to structural analogs:
-
Identical Physicochemical Properties: SIL-IS have nearly identical chemical and physical properties to MEHP. This means they will have the same extraction recovery, chromatographic retention time, and ionization efficiency. This ensures the most accurate correction for matrix effects and other sources of error.
-
Co-elution: A SIL-IS will co-elute with MEHP from the liquid chromatography column. This is crucial because it ensures both the analyte and the IS are subjected to the same matrix effects at the same time.
-
Reduced Variability: The use of a SIL-IS significantly improves the precision and accuracy of the analytical method.
While structural analogs can be used if a SIL-IS is unavailable or cost-prohibitive, they are a compromise. Even small differences in chemical structure can lead to differences in extraction efficiency, chromatographic behavior, and ionization response, potentially leading to biased results.
Troubleshooting Guide
This guide addresses common issues encountered during MEHP analysis and how the selection of an appropriate internal standard can help resolve them.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Poor Signal-to-Noise (S/N) Ratio for MEHP | Ion suppression due to matrix effects. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like [²H₄]MEHP will co-elute with MEHP and experience the same degree of ion suppression. The ratio of the analyte to the IS signal will remain constant, allowing for accurate quantification even with signal suppression. 2. Improve Sample Cleanup: Optimize your sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. 3. Adjust Chromatographic Conditions: Modify the LC gradient to better separate MEHP from co-eluting matrix components. |
| High Variability in MEHP Results (Poor Precision) | Inconsistent sample preparation, injection volume, or instrument response. | 1. Ensure Proper Internal Standard Addition: Add a consistent and known amount of the IS to all samples, standards, and quality controls at the beginning of the sample preparation process. 2. Use a SIL-IS: A SIL-IS will effectively compensate for variations in sample handling and instrument performance, leading to improved precision. 3. Check for IS Purity: Impurities in the internal standard can lead to inaccurate results. Verify the purity of your IS. |
| Inaccurate Quantification (Poor Accuracy) | Inappropriate internal standard that does not adequately mimic the behavior of MEHP. This is more common with structural analog IS. | 1. Switch to a SIL-IS: This is the most effective way to improve accuracy. [²H₄]MEHP is the recommended choice. 2. Validate the Structural Analog IS: If a structural analog must be used, it needs to be thoroughly validated. This includes demonstrating similar extraction recovery and response to matrix effects as MEHP. Compare results with a method using a SIL-IS if possible. 3. Matrix-Matched Calibration: If significant matrix effects are present and a SIL-IS is not used, prepare calibration standards in a blank matrix that is representative of your samples. |
| Internal Standard Signal is Unstable or Absent | Degradation of the IS, incorrect preparation of IS solution, or instrument issues. | 1. Check IS Stability: Ensure the internal standard is stable under the storage and experimental conditions. 2. Verify IS Solution Concentration: Prepare fresh IS working solutions and verify their concentration. 3. Check Instrument Performance: Investigate for issues with the LC-MS/MS system, such as a clogged injector or a problem with the ion source. |
Experimental Protocols & Data
Selection of an Appropriate Internal Standard
The ideal internal standard for MEHP analysis is a stable isotope-labeled version of the analyte. Deuterated MEHP ([²H₄]MEHP) is a commonly used and commercially available SIL-IS.
Rationale for Recommending [²H₄]MEHP:
-
Structural and Chemical Identity: It is chemically identical to MEHP, ensuring it behaves the same way throughout the analytical process.
-
Mass Difference: The mass difference of 4 amu is sufficient to distinguish it from the native MEHP in the mass spectrometer without significant isotopic overlap.
-
Co-elution: It co-elutes with MEHP, providing the most accurate correction for matrix effects.
While structural analogs can be considered, finding one that perfectly mimics MEHP's behavior across different matrices is challenging. If a structural analog is used, extensive validation is required to demonstrate its suitability.
Typical LC-MS/MS Parameters for MEHP and [²H₄]MEHP
The following table summarizes typical mass spectrometry parameters for the analysis of MEHP and its deuterated internal standard. These parameters may need to be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| MEHP | 277.1 | 134.1 | Negative |
| [²H₄]MEHP | 281.1 | 138.1 | Negative |
Data synthesized from publicly available analytical methods.
Comparative Performance: SIL-IS vs. Structural Analog IS
The following table provides a conceptual comparison of the expected performance of a SIL-IS versus a structural analog IS in MEHP analysis. Actual performance will depend on the specific structural analog chosen and the complexity of the sample matrix.
| Performance Parameter | Stable Isotope-Labeled IS (e.g., [²H₄]MEHP) | Structural Analog IS |
| Accuracy | High (typically within 15% of the true value) | Variable (can be biased high or low depending on how well it mimics MEHP) |
| Precision | High (typically <15% RSD) | Lower (often >15% RSD due to differential matrix effects and extraction recovery) |
| Correction for Matrix Effects | Excellent | Partial to Poor |
| Extraction Recovery Consistency | High (tracks MEHP recovery closely) | Variable (may differ from MEHP recovery) |
| Method Robustness | High | Lower (more susceptible to changes in matrix or experimental conditions) |
This table represents expected performance based on established principles of bioanalysis.
Visualizations
Decision Tree for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting an appropriate internal standard for MEHP analysis.
Caption: Decision tree for selecting an internal standard for MEHP analysis.
Workflow for MEHP Analysis using an Internal Standard
This diagram outlines the general experimental workflow for quantifying MEHP using an internal standard.
Caption: General workflow for MEHP quantification using an internal standard.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: MEHP-d4 vs. 13C-Labeled Standards for Phthalate Analysis
In the quantitative analysis of phthalate (B1215562) metabolites, such as mono(2-ethylhexyl) phthalate (MEHP), the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable results with liquid chromatography-mass spectrometry (LC-MS/MS). The choice of isotopic label, most commonly deuterium (B1214612) (d) or carbon-13 (¹³C), can significantly impact analytical performance. This guide provides an objective comparison of MEHP-d4 and ¹³C-labeled MEHP standards, supported by established principles in isotope dilution mass spectrometry, to assist researchers, scientists, and drug development professionals in selecting the optimal standard for their analytical needs.
Key Performance Characteristics: A Comparative Analysis
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization. This is where ¹³C-labeled standards generally hold a distinct advantage over their deuterated counterparts.
Table 1: Comparison of MEHP-d4 and ¹³C-Labeled MEHP Internal Standards
| Feature | MEHP-d4 (Deuterium-Labeled) | ¹³C-Labeled MEHP | Rationale & Implications for Phthalate Analysis |
| Isotopic Stability | Variable. Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites.[2] | High. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange. | ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow, leading to more reliable data. |
| Chromatographic Co-elution | Potential for chromatographic shift. The C-D bond is slightly stronger and less polar than the C-H bond, which can cause the deuterated standard to elute slightly earlier than the native analyte. | Excellent. The physicochemical properties are virtually identical to the unlabeled analyte, resulting in perfect co-elution. | Co-elution is critical for compensating for matrix effects. A chromatographic shift can lead to inaccurate quantification if the analyte and internal standard are affected differently by ion suppression or enhancement at slightly different retention times. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent. Due to identical chromatographic behavior and ionization efficiency, it provides the most accurate compensation for matrix effects. | In complex biological matrices like plasma or urine, where matrix effects are a significant challenge, the superior co-elution of ¹³C-labeled standards offers more robust and accurate results. |
| Potential for Isotopic Interference | Higher. The natural abundance of deuterium is lower, but the potential for in-source fragmentation and H-D exchange can complicate spectra. | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap and isobaric interferences. |
| Cost | Typically less expensive and more widely available. | Generally higher due to the more complex synthesis required. | While budget is a consideration, the potential for compromised data quality with deuterated standards may lead to higher long-term costs associated with repeated experiments or unreliable conclusions. |
Experimental Protocols
A robust and validated experimental protocol is essential for accurate phthalate analysis. The following is a representative methodology for the quantification of MEHP in biological samples using isotope dilution LC-MS/MS.
Sample Preparation (Human Serum)
-
Spiking: To 100 µL of serum sample, add the internal standard (either MEHP-d4 or ¹³C-labeled MEHP) to a final concentration of 50 ng/mL.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) to the sample, vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Extraction: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for phthalate metabolite analysis.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typical.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the native MEHP and the isotopically labeled internal standard.
Workflow for Phthalate Analysis
References
The Gold Standard: Ensuring Accurate MEHP Quantification with Certified Reference Materials
In the fields of toxicology, environmental health, and drug development, the precise quantification of metabolites is paramount. Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary and most biologically active metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP), is a key biomarker of exposure and a compound of significant toxicological concern. Accurate measurement of MEHP in biological matrices such as urine and plasma is crucial for reliable risk assessment and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as MEHP-d4, is standard practice in mass spectrometry-based methods to correct for analytical variability. However, the quality and certification of this internal standard can significantly impact the accuracy and reliability of the results.
This guide compares the use of a Certified Reference Material (CRM) for MEHP-d4 with that of a standard analytical-grade equivalent, providing researchers, scientists, and drug development professionals with a clear understanding of the advantages conferred by a CRM and the experimental data to support this choice.
The Critical Difference: Certified Reference Material vs. Analytical Standard
The primary distinction between a Certified Reference Material and a standard analytical-grade material lies in the level of characterization, the documentation provided, and the established metrological traceability. A CRM is produced by an accredited reference material producer and comes with a certificate that states the property value (e.g., concentration) and its associated uncertainty, along with a statement of metrological traceability.[1] Analytical standards, while high purity, may not have undergone the same rigorous certification process and typically come with a Certificate of Analysis that states purity but may lack a certified concentration value with an uncertainty budget.
Table 1: Comparison of MEHP-d4 Reference Material Grades
| Feature | Certified Reference Material (CRM) | Analytical Standard |
| Primary Use | Calibration, method validation, establishing metrological traceability | Internal standard for routine analysis, quality control |
| Certification | Produced by an ISO 17034 accredited producer; Certificate includes certified value, uncertainty, and traceability. | May be produced under ISO 9001; Certificate of Analysis typically states purity and identity. |
| Purity | High and rigorously verified. | High, but the extent of characterization may vary. |
| Concentration | Provided as a certified value with a stated uncertainty (e.g., 100.0 ± 0.5 µg/mL). | Often provided as a neat material or a solution with a nominal concentration. |
| Documentation | Comprehensive certificate with all characterization data. | Certificate of Analysis with purity and identity data. |
Impact on Analytical Performance: A Data-Driven Comparison
For instance, an impurity of unlabeled MEHP in the MEHP-d4 internal standard would artificially inflate the measured concentration of MEHP in a sample. A CRM provides a higher degree of confidence in the purity and the absence of such interferences.
Table 2: Potential Impact of Internal Standard Quality on MEHP Quantification
| Parameter | Using MEHP-d4 CRM | Using a Less Characterized MEHP-d4 Standard |
| Accuracy (% Bias) | Lower bias due to certified concentration and purity. | Potential for positive or negative bias due to unknown impurities or inaccurate concentration. |
| Precision (%RSD) | Improved precision due to consistency of the standard. | May be acceptable, but susceptible to lot-to-lot variability. |
| Limit of Quantification (LOQ) | Reliable determination at low concentrations. | Potential for interference at the LOQ from impurities in the internal standard. |
| Inter-laboratory Comparability | High, as results are traceable to a common reference. | Lower, as results may vary depending on the quality of the in-house or commercial standard used. |
| Regulatory Compliance | Meets stringent requirements of regulatory bodies. | May not be sufficient for methods requiring full validation and traceability. |
Experimental Protocol: Quantification of MEHP in Human Urine using LC-MS/MS with a MEHP-d4 Internal Standard
This protocol outlines a typical workflow for the accurate quantification of MEHP in human urine, emphasizing the use of a well-characterized MEHP-d4 analytical standard as the internal standard.
1. Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 1 mL of urine to a clean glass tube.
-
Add 50 µL of a 1 µg/mL solution of MEHP-d4 in methanol (B129727) (the internal standard).
-
Add 10 µL of β-glucuronidase (from E. coli) and 250 µL of 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
-
Vortex and incubate the mixture at 37°C for 90 minutes to deconjugate the MEHP-glucuronide.[4]
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient elution to separate MEHP and MEHP-d4 from matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
MEHP: Precursor ion (m/z) 277.1 → Product ion (m/z) 134.1
-
MEHP-d4: Precursor ion (m/z) 281.1 → Product ion (m/z) 138.1
-
-
3. Quantification
-
Construct a calibration curve using known concentrations of a certified MEHP standard, with each calibrator containing the same fixed concentration of the MEHP-d4 internal standard.
-
Calculate the peak area ratio of MEHP to MEHP-d4 for all samples and calibrators.
-
Determine the concentration of MEHP in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Biological Context: The DEHP Metabolic Pathway
To understand the origin of MEHP in biological systems, it is essential to visualize the metabolic pathway of its parent compound, DEHP. The following diagram illustrates the initial hydrolysis of DEHP to MEHP, followed by further oxidative metabolism.
Conclusion
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of quantitative data is non-negotiable. While a well-characterized analytical standard for MEHP-d4 can provide acceptable performance for many applications, the use of a Certified Reference Material, when available, offers the highest level of confidence. The certified concentration, associated uncertainty, and established metrological traceability of a CRM minimize the risk of analytical bias, improve inter-laboratory agreement, and provide the robust data required for critical decision-making and regulatory submissions. By understanding the differences in reference material quality and implementing rigorous analytical protocols, the scientific community can ensure the integrity of MEHP quantification in human health studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Assessing the Accuracy and Precision of MEHP-d4 Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), is crucial for assessing human exposure and understanding its potential health effects. The use of a deuterated internal standard, MEHP-d4, in conjunction with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for achieving high accuracy and precision. This guide provides a comparative overview of the performance of these methods, supported by experimental data, to aid researchers in selecting and implementing robust analytical protocols.
Data Presentation: Performance of MEHP Analytical Methods
The accuracy and precision of an analytical method are paramount for generating reliable data. Accuracy, often expressed as recovery, indicates how close a measured value is to the true value. Precision, typically represented by the relative standard deviation (RSD) or coefficient of variation (CV), reflects the closeness of repeated measurements. The use of isotope dilution with MEHP-d4 significantly enhances both accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
| Analytical Method | Analyte | Internal Standard | Matrix | Accuracy (% Recovery) | Precision (% RSD/CV) | Reference |
| On-line SPE-HPLC-MS/MS | 16 Phthalate Metabolites (including MEHP) | Isotope Labeled | Urine | Approximately 100% | < 10% (Inter- and Intraday) | [1][2] |
| Off-line SPE-LC-MS/MS | MEHP | MEHP-d4 | Urine | 94.6% - 105.3% | Within 15% | [3][4] |
| HPLC-APCI-MS/MS | 8 Phthalate Metabolites (including MEHP) | 13C4-labeled internal standards | Urine | Not explicitly stated, but method described as "accurate" | Not explicitly stated, but method described as "precise" | [5] |
| LC-MS/MS | MEHP | Not specified | Urine | 81.84% - 125.32% | 0.07% - 10.20% | |
| On-line SPE-LC-MS/MS | 22 Plasticizer Metabolites (including MEHP) | Stable isotope labeled | Urine | 86% - 117% | < 20% (Inter- and Intraday) |
Experimental Protocols: A Typical LC-MS/MS Method for MEHP in Urine
The following protocol outlines a common workflow for the analysis of MEHP in human urine using isotope dilution LC-MS/MS. This method is based on procedures described by the Centers for Disease Control and Prevention (CDC) and other research laboratories.
1. Sample Preparation:
-
Enzymatic Deconjugation: To measure total MEHP (both free and glucuronidated), urine samples (typically 100-200 µL) are treated with β-glucuronidase to hydrolyze the conjugated metabolites. 4-methylumbelliferyl glucuronide can be used to monitor the efficiency of the deconjugation process.
-
Internal Standard Spiking: A known amount of MEHP-d4 solution is added to each sample at the beginning of the preparation process to serve as an internal standard.
-
Solid-Phase Extraction (SPE): The samples are then subjected to SPE to clean up the matrix and concentrate the analytes. This can be performed using either an off-line or an on-line system.
2. Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): The extracted samples are injected into an HPLC system. A reversed-phase C18 column is commonly used to separate MEHP and MEHP-d4 from other components in the sample extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like acetic or formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.
3. Detection and Quantification:
-
Tandem Mass Spectrometry (MS/MS): The eluent from the HPLC is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to selectively detect and quantify MEHP and MEHP-d4. This involves monitoring specific precursor ion to product ion transitions for each analyte.
-
Quantification: The concentration of MEHP in the original sample is determined by calculating the ratio of the peak area of MEHP to the peak area of the MEHP-d4 internal standard and comparing this ratio to a calibration curve prepared with known concentrations of MEHP and a constant concentration of MEHP-d4.
Mandatory Visualization
Caption: Experimental workflow for MEHP analysis in urine.
Comparison with Alternative Methods
While LC-MS/MS with isotope dilution is the preferred method for MEHP-d4 analysis due to its high sensitivity, specificity, and robustness, other techniques have also been employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of phthalate metabolites. However, it often requires a derivatization step to make the polar metabolites more volatile, which can add complexity and potential for variability to the sample preparation process.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is less common for MEHP analysis in biological samples due to its lower sensitivity and specificity compared to mass spectrometric detection. It is more susceptible to interference from other compounds in the complex urine matrix.
References
- 1. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative detection of eight phthalate metabolites in human urine using HPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Limit of Detection (LOD) and Quantification (LOQ) for MEHP-d4: A Comparative Guide
For researchers, scientists, and professionals in drug development, establishing robust analytical methods for the quantitative analysis of metabolites is critical. This guide provides a comparative overview of determining the limit of detection (LOD) and limit of quantification (LOQ) for Mono(2-ethylhexyl) phthalate-d4 (MEHP-d4), a deuterated internal standard crucial for accurate quantification of its parent compound, MEHP. The use of an isotope-labeled internal standard like MEHP-d4 is a key strategy for enhancing the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response.
This document summarizes quantitative data from methodologies that, while not directly determining the LOD and LOQ of the deuterated standard itself, establish these parameters for the native compound (MEHP) using MEHP-d4 as an internal standard. This is standard practice as the analytical response of the deuterated standard is expected to be similar to the native analyte. We will detail the experimental protocols and present visual workflows to aid in the selection and implementation of the most suitable analytical method for your research needs.
Data Presentation: Performance Comparison
The sensitivity of an analytical method is fundamentally characterized by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[1][2][3][4][5] The following table summarizes reported LOD and LOQ values for MEHP in human urine, a common matrix for biomonitoring studies, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MEHP-d4 as an internal standard.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| LC-MS/MS | Human Urine | 0.03 - 1.4 ng/mL | 1 ng/mL | MEHP-d4 |
| LC-MS/MS | Human Urine | Not Reported | 0.3 ng/mL for similar phthalate (B1215562) metabolites | ¹³C₄-labeled phthalate monoester metabolites and D₄-MEHP |
Note: The LOD and LOQ values presented are for the non-deuterated MEHP analyte, as the purpose of the deuterated internal standard (MEHP-d4) is for quantification, not for determining its own detection limits in a sample.
Experimental Protocols: Determining LOD and LOQ
The determination of LOD and LOQ should be performed in accordance with established guidelines, such as the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation. The following protocol outlines a common approach based on the calibration curve method.
Objective: To determine the LOD and LOQ of MEHP using MEHP-d4 as an internal standard by LC-MS/MS.
Materials:
-
MEHP certified reference standard
-
MEHP-d4 certified reference standard
-
Blank human urine (verified to be free of MEHP)
-
LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or acetic acid (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Instrumentation:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A system with a core-shell column can allow for rapid separation.
Procedure:
-
Stock and Working Standard Preparation:
-
Prepare a stock solution of MEHP and MEHP-d4 in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions of MEHP at decreasing concentrations by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (MEHP-d4) at a constant concentration.
-
-
Calibration Curve Sample Preparation:
-
Spike a known volume of blank human urine with the MEHP working standards to create a series of calibration standards with decreasing concentrations of MEHP.
-
Add a constant amount of the MEHP-d4 internal standard working solution to each calibration standard.
-
Prepare a set of blank samples (matrix with internal standard but no analyte) and zero samples (matrix without analyte or internal standard).
-
-
Sample Extraction:
-
Perform sample cleanup and concentration using an appropriate method, such as solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Inject the extracted calibration standards, blanks, and zero samples into the LC-MS/MS system.
-
Analyze the samples using a validated chromatographic method and mass spectrometric conditions. The mobile phase could consist of 0.1% acetic acid in water and 0.1% acetic acid in acetonitrile.
-
-
Data Analysis and Calculation:
-
Construct a calibration curve by plotting the ratio of the peak area of MEHP to the peak area of MEHP-d4 against the concentration of MEHP.
-
Determine the slope (S) of the calibration curve and the standard deviation of the response (σ). The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of the regression line or the residual standard deviation of the regression line.
-
Calculate the LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Validation:
-
Prepare and analyze a series of samples at concentrations near the calculated LOD and LOQ to confirm that the analyte can be reliably detected and quantified with acceptable precision and accuracy at these levels.
-
Alternative Approaches for LOD and LOQ Determination
While the calibration curve method is widely used, other methods can be employed depending on the specific analytical method and regulatory requirements:
-
Signal-to-Noise Ratio: This approach is particularly useful for analytical methods that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1.
-
Visual Evaluation: The LOD is determined by the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for determining the LOD and LOQ of MEHP using MEHP-d4 as an internal standard based on the calibration curve method.
Caption: Workflow for LOD and LOQ Determination.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do I Determine Limits of Detection and Quantification? | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Cross-Validation of LC-MS/MS and GC-MS Methods for MEHP-d4 Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of mono(2-ethylhexyl) phthalate (B1215562) (MEHP), with a focus on its deuterated internal standard, MEHP-d4. The selection of an analytical method is critical for accurate biomonitoring and toxicological studies. This document presents a summary of performance data, detailed experimental protocols, and a visual workflow to aid in the selection and implementation of the most suitable technique for your research needs.
Data Presentation: A Comparative Overview
The choice between LC-MS/MS and GC-MS for MEHP analysis depends on factors such as required sensitivity, sample matrix, and analytical throughput. Both techniques offer high selectivity and sensitivity for the detection of MEHP.[1] Below is a summary of typical performance characteristics for each method based on published literature.
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 0.3 - 1000 ng/mL | 0.05 - 100 ng (injected) |
| Limit of Quantification (LOQ) | 0.3 - 5.0 ng/mL[2][3] | 0.029 ng (injected)[4] |
| Accuracy (% Recovery) | 81.8 - 125.3%[3] | Not explicitly stated in search results |
| Precision (%RSD) | 0.07 - 10.2% | Not explicitly stated in search results |
| Sample Derivatization | Not typically required | Often required |
| Sample Throughput | Generally higher | Can be lower due to derivatization |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following are representative protocols for the analysis of MEHP using LC-MS/MS and GC-MS.
LC-MS/MS Method for MEHP Determination
This protocol is based on established methods for the analysis of MEHP in biological matrices such as serum and urine.
1. Sample Preparation:
-
Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase is often performed to measure total MEHP (conjugated and unconjugated).
-
Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge (e.g., C18) for cleanup and concentration of the analyte.
-
Elution: MEHP and the internal standard (MEHP-d4) are eluted with an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid, is employed.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for MEHP and MEHP-d4.
-
GC-MS Method for MEHP Determination
This protocol outlines a general procedure for MEHP analysis by GC-MS, which often requires derivatization to improve the volatility and thermal stability of the analyte.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent such as hexane (B92381) or dichloromethane.
-
Derivatization: The extracted MEHP is derivatized to a more volatile form, for example, by silylation.
-
Cleanup: The derivatized extract may require further cleanup using techniques like solid-phase extraction.
2. GC-MS Analysis:
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., TG-5MS) is typically used.
-
Injector: A splitless injection is commonly employed to maximize sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is the standard ionization technique.
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized MEHP and its internal standard.
-
Cross-Validation Workflow
Cross-validation is a critical step to ensure the reliability and interchangeability of different analytical methods. The following diagram illustrates a typical workflow for the cross-validation of LC-MS/MS and GC-MS methods for MEHP determination.
References
- 1. longdom.org [longdom.org]
- 2. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MEHP-d4 Extraction: A Comparative Guide to Solid-Phase Extraction Cartridges
For researchers, scientists, and professionals in drug development, the accurate quantification of mono(2-ethylhexyl) phthalate (B1215562) (MEHP) and its deuterated internal standard, MEHP-d4, is critical for toxicological and pharmacokinetic studies. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for this analysis, and the choice of SPE cartridge significantly impacts the reliability and efficiency of the extraction. This guide provides an objective comparison of the performance of different SPE cartridges for MEHP-d4 extraction, supported by experimental data and detailed methodologies.
Performance Comparison of SPE Sorbents
The selection of the appropriate sorbent material is the most critical factor influencing SPE performance. While specific comparative data for MEHP-d4 is limited in publicly available literature, the performance of SPE cartridges for the broader class of phthalate esters provides a strong indication of their efficacy. The following table summarizes the performance characteristics of commonly used SPE sorbents for phthalate extraction.
| Sorbent Type | Common Brand Examples | Principle of Retention | Reported Performance for Phthalates | Key Advantages | Potential Disadvantages |
| Polymeric Reversed-Phase | Waters Oasis HLB, Phenomenex Strata-X, Agilent Bond Elut PPL | Hydrophilic-Lipophilic Balance | High and consistent recoveries, good reproducibility.[1][2] | Excellent retention for a wide range of compounds, stable across a broad pH range, not significantly affected by drying out.[1][2] | Higher cost compared to silica-based sorbents.[2] |
| Silica-Based C18 | Waters Sep-Pak C18, Agilent Bond Elut C18 | Hydrophobic (van der Waals forces) | Generally lower and more variable recoveries compared to polymeric sorbents for some phthalates. | Lower cost, widely available. | Susceptible to drying, which can negatively impact recovery and reproducibility; may have lower retention for more polar analytes. |
| Graphitized Carbon | Carbograph 1 | Adsorption | Efficient recovery for a range of phthalate esters has been reported. | Good retention for a variety of organic molecules. | May require specific conditioning and elution solvents. |
| Specialty Sorbents | Z-Sep®, EMR-Lipid | Mixed-mode, size exclusion | Primarily used for matrix interference removal, particularly lipids. Z-Sep® has shown good clean-up capacity. EMR-Lipid demonstrates selective retention of lipids with good recovery of analytes. | Effective for complex matrices with high lipid content. | May have selective retention that could impact the recovery of the target analyte if not optimized. |
Based on available data for similar compounds, polymeric reversed-phase SPE cartridges, such as Waters Oasis HLB and Phenomenex Strata-X, generally offer superior performance for the extraction of a broad range of phthalates, suggesting they would be a robust choice for MEHP-d4 analysis. They tend to provide higher and more consistent recoveries compared to traditional silica-based C18 cartridges.
Experimental Protocols
Below are representative experimental protocols for the solid-phase extraction of phthalates from an aqueous sample, which can be adapted for MEHP-d4 extraction.
General SPE Protocol for Phthalate Extraction
This protocol is a general guideline and may require optimization for specific sample matrices and analytical instrumentation.
-
Cartridge Conditioning:
-
Flush the cartridge sequentially with 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol.
-
Equilibrate the cartridge by flushing with 10 mL of deionized water.
-
-
Sample Loading:
-
Acidify the aqueous sample (e.g., 250 mL) to a pH of 2.
-
Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate of approximately 5 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under a vacuum for a minimum of 30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes, including MEHP-d4, with 5 mL of a 1:1 mixture of ethyl acetate and dichloromethane.
-
-
Post-Elution:
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS analysis).
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase extraction of MEHP-d4 from a biological or environmental sample.
This guide provides a foundational understanding for selecting an appropriate SPE cartridge for MEHP-d4 extraction. For optimal results, it is recommended to perform method validation with the chosen cartridge and specific sample matrix to ensure high recovery, reproducibility, and minimal matrix effects.
References
comparative analysis of MEHP levels in different population studies
A Comparative Analysis of Mono(2-ethyl-5-hydroxyhexyl) Phthalate (B1215562) (MEHP) Levels in Diverse Global Populations
A comprehensive review of biomonitoring studies reveals widespread exposure to di(2-ethylhexyl) phthalate (DEHP), as evidenced by the ubiquitous presence of its primary metabolite, Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHP), in human urine across diverse populations. This guide synthesizes quantitative data from various studies, details the analytical methodologies employed, and explores the molecular pathways influenced by MEHP, offering valuable insights for researchers, scientists, and drug development professionals.
Global MEHP Exposure: A Tabular Comparison
Urinary concentrations of MEHP vary significantly across different geographical regions and demographic groups. The following table summarizes the geometric mean (GM) or median MEHP levels reported in various population studies, providing a snapshot of global exposure patterns.
| Region/Country | Population Group | Sample Size (n) | Matrix | MEHP Concentration (ng/mL or µg/L) | Study (Year) |
| United States | General Population (≥6 years) | ~2,540 | Urine | GM: 4.3 | NHANES (1999-2000) |
| United States | Adults (≥50 years) | 831 | Urine | Mean: 6.31 | NHANES (1999-2002)[1] |
| Germany | Children (2-14 years) | 239 | Urine | Median daily intake: 4.3 µg/kg bw/day | Wittassek et al. (2007)[2] |
| Germany | Children and Mothers | - | Urine | ΣDEHP metabolites higher in children (Median: 224 vs 144 ng/mL) | Kasper-Sonnenberg et al. (2020)[3] |
| Europe | Children, Adolescents, Adults | - | Urine | Higher exposures in Eastern Europe, decreasing trend in Northern and Western Europe | Lange et al. (2023)[4] |
| Italy | General Population | 157 (2011), 171 (2016) | Urine | Median (2011): 14.1 (men), 15.6 (women) µg/g creatinine; Median (2016): 3.1 (men), 4.5 (women) µg/g creatinine | Tranfo et al. (2018) |
| China | Adults | - | Urine | Median (ΣDEHP metabolites): 28.9 µg/L | Zhang et al. (2022) |
| China | Children | - | Urine | Increasing trend for 5oxo- and 5OH-MEHP | Philippat et al. (2021) |
| Taiwan | Children | 453 (2010), 200 (2013) | Urine | GM (5OH-MEHP): 9.39 (2010), 13.34 (2013) µg/g creatinine | Chen et al. (2017) |
| Several Asian Countries | General Population | - | Urine | Kuwait (highest, Median ΣDEHP: 202 ng/mL), followed by Korea and Vietnam | Sakhi et al. (2014) |
Experimental Protocols for MEHP Quantification
The accurate measurement of MEHP in biological matrices is crucial for exposure assessment. The most common analytical method employed is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Sample Preparation:
-
Enzymatic Deconjugation: Urine samples are typically treated with β-glucuronidase to hydrolyze the glucuronidated form of MEHP, converting it to its free form for analysis.
-
Solid-Phase Extraction (SPE): The samples are then purified and concentrated using SPE cartridges. This step removes potential interferences from the urine matrix.
-
Elution and Reconstitution: The retained MEHP is eluted from the SPE column with an organic solvent, which is then evaporated. The dried residue is reconstituted in a suitable solvent for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a suitable column (e.g., a phenyl column) to separate MEHP from other urinary components.
-
Mass Spectrometric Detection: The separated MEHP is then introduced into a tandem mass spectrometer. Detection is typically performed using electrospray ionization (ESI) in the negative ion mode and multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Quantification: Quantification is achieved using an isotope-dilution method, where a known amount of a stable isotope-labeled internal standard (e.g., 13C4-MEHP) is added to each sample prior to preparation. This corrects for any loss of analyte during sample processing and for matrix effects during analysis.
Quality Assurance/Quality Control (QA/QC): To ensure the reliability of the data, stringent QA/QC procedures are essential. These include the analysis of reagent blanks, spiked samples (for accuracy and recovery assessment), and quality control materials with known concentrations of MEHP in each analytical batch. Participation in interlaboratory comparison programs is also crucial for verifying the accuracy of the measurements.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
Experimental Workflow for Urinary MEHP Analysis
The following diagram illustrates the typical workflow for the analysis of MEHP in urine samples, from collection to final data acquisition.
Caption: Experimental workflow for urinary MEHP analysis.
MEHP and Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
MEHP has been shown to act as a ligand for PPARs, a family of nuclear receptors that play a key role in lipid metabolism and adipogenesis. Activation of PPARγ by MEHP can disrupt normal cellular differentiation processes.
Caption: MEHP activation of the PPARγ signaling pathway.
MEHP-Induced Oxidative Stress
Exposure to MEHP can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress and potential cellular damage. This can subsequently trigger various downstream signaling pathways.
Caption: MEHP-induced oxidative stress pathway.
Inhibition of Steroidogenesis by MEHP
MEHP is known to disrupt the synthesis of steroid hormones, such as testosterone, by interfering with key steps in the steroidogenic pathway. A primary target is the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for cholesterol transport into the mitochondria.
Caption: MEHP's inhibitory effect on the steroidogenesis pathway.
References
- 1. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daily intake of di(2-ethylhexyl)phthalate (DEHP) by German children -- A comparison of two estimation models based on urinary DEHP metabolite levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exposure to Phthalates in European Children, Adolescents and Adults since 2005: A Harmonized Approach Based on Existing HBM Data in the HBM4EU Initiative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Validation for the Simultaneous Analysis of DEHP and MEHP
The accurate simultaneous quantification of di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used industrial plasticizer, and its primary toxic metabolite, mono(2-ethylhexyl) phthalate (MEHP), is critical for toxicological studies, human biomonitoring, and food safety assessment. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the most common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS)—supported by performance data from validated methods.
Performance Comparison of Analytical Methods
The selection of an analytical technique often involves a trade-off between sensitivity, selectivity, cost, and complexity. While HPLC-UV offers a cost-effective solution, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for trace-level analysis in complex biological matrices. GC-MS is a robust alternative, particularly for volatile and semi-volatile compounds.
Table 1: Comparison of Validated Method Performance Parameters
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | DEHP: ~1.37 µg/mL MEHP: ~0.57 µg/mL[1] | DEHP: ~0.11 - 0.28 ng/mL MEHP: ~0.11 - 0.28 ng/mL[2] | DEHP: ~3.2 ng/mL MEHP: ~0.96 ng/mL[3] |
| Limit of Quantification (LOQ) | DEHP: ~4.8 µg/mL MEHP: ~2.39 µg/mL[1] | DEHP: ~0.24 - 0.58 ng/mL MEHP: ~0.24 - 0.58 ng/mL[2] | DEHP: Not specified MEHP: ~0.087 ng (injected) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Accuracy (Recovery) | 91.2% - 99.1% (DEHP) > 100% (MEHP) | 86% - 117% | Not specified |
| Precision (%RSD) | < 5% | < 20% | 1.4% - 5.4% |
Experimental Workflows and Protocols
A generalized workflow for the validation of an analytical method for DEHP and MEHP is outlined below. This process ensures the reliability, reproducibility, and accuracy of the data generated.
Caption: General workflow for analytical method validation.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each technique.
HPLC-UV Method
This method is suitable for analyzing DEHP and MEHP in various tissue and biological samples.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize tissue samples in a suitable buffer.
-
Spike the homogenate with an internal standard (e.g., Dibutyl phthalate - DIBP).
-
Extract the analytes using a solvent like acetonitrile (B52724).
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Collect the organic supernatant, filter it through a 0.45 µm filter, and transfer it to an HPLC vial for analysis.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 Series or equivalent, with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile and water (with a pH modifier like phosphoric acid) is typically employed. For example, a gradient might run from 5% to 100% acetonitrile over 20-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at approximately 235 nm, where both DEHP and MEHP show significant absorbance.
-
LC-MS/MS Method
This highly sensitive and selective method is ideal for quantifying trace levels of DEHP and MEHP in complex matrices like serum, urine, or plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
For biological fluids like urine, an enzymatic hydrolysis step (using β-glucuronidase) is often required to deconjugate the metabolites.
-
Spike the sample with isotopically labeled internal standards (e.g., ¹³C-labeled MEHP and DEHP).
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
-
-
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with solvents such as methanol or acetonitrile and water, often containing an additive like ammonium (B1175870) acetate.
-
Flow Rate: 0.25 - 0.5 mL/min.
-
MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DEHP and MEHP are monitored.
-
GC-MS Method
GC-MS is a powerful technique for separating and identifying phthalates, though it may require derivatization for polar metabolites like MEHP. However, recent methods have been developed that eliminate this step.
-
Sample Preparation (Extraction):
-
Liquid-liquid extraction is commonly used. For example, a sample can be extracted with a solvent like isohexane or dichloromethane.
-
An internal standard is added prior to extraction.
-
The organic extract is concentrated by evaporation before analysis.
-
For polar metabolites like MEHP, a derivatization step (e.g., silylation) may be necessary to improve volatility and thermal stability, although methods without this step are emerging.
-
-
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.
-
MS Detection: Electron Ionization (EI) is standard. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. The ion at m/z 149 is a characteristic fragment for many phthalates and is often used for quantification.
-
References
Safety Operating Guide
Proper Disposal of Mono-(2-ethylhexyl) phthalate-d4: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of MEHP-d4. Adherence to these guidelines is critical for mitigating risks and ensuring that chemical waste is managed in accordance with the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood to minimize inhalation exposure.[3]
-
Spill Management: In the event of a spill, contain the material using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[4] The absorbed material should be placed into a suitable, labeled container for chemical waste disposal.[4] Avoid allowing the spillage to enter drains.
Waste Characterization and Regulatory Compliance
This compound, and phthalates in general, are recognized as hazardous substances with potential reproductive toxicity and carcinogenic effects. Therefore, any waste containing this compound must be managed as hazardous waste.
-
Hazard Identification: MEHP-d4 should be handled as a hazardous substance, potentially causing serious eye irritation and having reproductive toxicity.
-
Regulatory Framework: The disposal of hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle to grave" responsibility for the waste generator. Improper disposal can lead to significant environmental contamination and legal penalties.
The following table summarizes key hazard and physical property information for related phthalate (B1215562) compounds, providing a useful reference for understanding the compound's properties.
| Property | Data | Source |
| GHS Hazard Statements | H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H360 (May damage fertility or the unborn child) | |
| Boiling Point | 384 - 386 °C | |
| Flash Point | 195 °C | |
| Density | 0.981 - 0.985 g/cm³ | |
| Solubility in water | Practically insoluble |
Experimental Protocol: Preparation for Chemical Waste Disposal
The following is a general, step-by-step procedure for the collection and preparation of this compound waste for disposal. This procedure must be adapted to comply with the specific requirements of your institution's Environmental Health and Safety (EHS) office.
Materials:
-
Designated hazardous waste container (chemically compatible, with a secure lid)
-
Hazardous waste labels
-
Appropriate PPE (safety glasses, lab coat, chemical-resistant gloves)
-
Fume hood
Procedure:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with MEHP-d4, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous waste.
-
Do not mix MEHP-d4 waste with other incompatible waste streams. For instance, keep halogenated solvent wastes separate from non-halogenated solvent wastes where possible, as disposal costs can differ.
-
-
Waste Collection:
-
Use a designated and appropriate container for collecting MEHP-d4 waste. The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.
-
The container must be chemically compatible with the waste being collected.
-
Keep the waste container closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and list all other constituents (e.g., solvents) with their approximate percentages. Chemical abbreviations are not acceptable.
-
Record the date when waste is first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Segregate the waste container from incompatible materials.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
-
Follow all institutional procedures for waste pickup, which may include specific packaging requirements.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Mono-(2-ethylhexyl) phthalate-d4
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protection, and disposal of Mono-(2-ethylhexyl) phthalate-d4 (MEHP-d4).
This compound is a deuterated analog of Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary and bioactive metabolite of Di(2-ethylhexyl) phthalate (DEHP). Due to its classification and the known toxicological profile of its parent compounds, stringent adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment. The following procedural guidance is designed to provide immediate and essential safety and logistical information.
Personal Protective Equipment (PPE)
Appropriate selection and consistent use of Personal Protective Equipment are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling MEHP-d4, based on the hazard profile of related phthalate compounds.
| PPE Category | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | Provides chemical resistance against phthalates. Always inspect gloves for tears or punctures before use and change them frequently.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes or airborne particles of the compound.[1] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the powder form, especially if there is a potential for generating dust, to prevent inhalation.[2] |
Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established, the limits for its parent compound, Di(2-ethylhexyl) phthalate (DEHP), provide a conservative reference for ensuring workplace safety.
| Agency | Exposure Limit (8-hour Time-Weighted Average) | Short-Term Exposure Limit (STEL) | Notes |
| OSHA (Occupational Safety and Health Administration) | 5 mg/m³ | - | Legal airborne permissible exposure limit (PEL).[3] |
| NIOSH (National Institute for Occupational Safety and Health) | 5 mg/m³ | 10 mg/m³ (15-minute) | Recommended airborne exposure limit (REL). |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 5 mg/m³ | - | Threshold Limit Value (TLV). |
Operational Plan: Safe Handling and Disposal Protocols
A systematic approach to handling and disposing of MEHP-d4 is crucial for minimizing risk and ensuring regulatory compliance.
Experimental Protocol: Safe Handling of MEHP-d4 Powder
This protocol outlines the step-by-step procedure for safely handling MEHP-d4 in its solid, powdered form.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for MEHP and its parent compound, DEHP, before commencing any work.
-
Ensure a well-ventilated work area, such as a chemical fume hood, is used for all manipulations of the powder.
-
Designate a specific area for handling the toxic powder and cover the work surface with absorbent bench paper.
-
Assemble all necessary equipment and materials, including PPE, weighing instruments, and waste containers, before handling the compound.
2. Weighing and Handling:
-
All weighing and transfer of the powder must be conducted within a chemical fume hood to prevent the generation and inhalation of dust.
-
If a balance cannot be placed inside the fume hood, pre-weigh a sealed container, add the powder to the container inside the hood, and then re-weigh the sealed container outside the hood.
-
Use a spatula for transferring the powder to minimize dust creation.
-
Keep the container of MEHP-d4 tightly closed when not in use.
3. Post-Handling and Decontamination:
-
After handling, decontaminate the designated work area and any equipment used. Wet cleaning methods or a HEPA vacuum are recommended.
-
Wipe down the exterior of all containers and equipment that may have come into contact with the powder.
-
Properly remove and dispose of contaminated PPE in a designated hazardous waste container.
-
Thoroughly wash hands with soap and water after removing gloves.
Disposal Plan
The disposal of MEHP-d4 and any associated contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
1. Waste Segregation and Collection:
-
Collect all solid waste, including unused MEHP-d4 powder, contaminated PPE, and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
Liquid waste, such as solutions containing MEHP-d4 or the first rinse from cleaning contaminated glassware, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
2. Container Management:
-
Ensure waste containers are made of a material compatible with phthalates and are kept securely closed except when adding waste.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Empty containers that held MEHP-d4 should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be considered for regular disposal.
Workflow for Safe Handling and Disposal of MEHP-d4
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
